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Foundational

Mechanism of Action of the 3-(Fluoromethyl)-1-methylpiperazine Scaffold in Rational Drug Design: A Technical Whitepaper

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the "mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the "mechanism of action" extends beyond the macroscopic biological effect of an active pharmaceutical ingredient (API); it is fundamentally rooted in the sub-molecular contributions of highly specialized pharmacophores. 3-(Fluoromethyl)-1-methylpiperazine (CAS No. 2387560-48-5)[1] is not a standalone therapeutic, but rather a privileged building block and solubilizing moiety. When integrated into larger drug scaffolds—such as kinase inhibitors (e.g., FLT3, BTK) or central nervous system (CNS) agents—this moiety exerts a profound tri-fold mechanism of action:

  • Physicochemical: Precise modulation of the basicity (pKa) via the electron-withdrawing fluorine atom.

  • Pharmacodynamic: Enhanced target engagement through optimal solvation and potential halogen bonding.

  • Pharmacokinetic: Metabolic shielding against cytochrome P450 (CYP450) degradation and mitigation of hERG-mediated cardiotoxicity.

This whitepaper details the mechanistic causality behind incorporating the 3-(fluoromethyl)-1-methylpiperazine scaffold into drug discovery pipelines, supported by self-validating experimental protocols and quantitative data.

Physicochemical Mechanism: The Fluorine Effect and pKa Tuning

The primary mechanistic role of the 3-(fluoromethyl) substitution is the precise tuning of the piperazine ring's basicity. Unsubstituted 1-methylpiperazine possesses a highly basic tertiary amine with a pKa of approximately 9.09[2]. At a physiological pH of 7.4, over 98% of the 1-methylpiperazine population exists in a protonated (ionized) state. While this drives aqueous solubility, it severely restricts passive membrane permeability across the blood-brain barrier (BBB) and gastrointestinal tract.

By introducing a fluoromethyl group at the 3-position, the highly electronegative fluorine atom exerts a strong negative inductive effect (-I) through the sigma-bond framework[3]. This pulls electron density away from the adjacent N4 nitrogen, stabilizing the lone pair and effectively lowering the pKa of the conjugate acid by 1.5 to 2.0 log units[4].

Causality in Drug Design: Shifting the pKa from ~9.1 down to ~7.2–7.5 ensures that a significantly higher fraction of the drug exists in its neutral, un-ionized form at pH 7.4. This directly enhances the lipophilic efficiency (LipE) and passive diffusion rates without requiring a complete redesign of the parent API's core scaffold.

Quantitative Data: Physicochemical Impact of Fluorination

The following table summarizes the mechanistic impact of the 3-fluoromethyl substitution compared to its non-fluorinated counterparts, demonstrating the predictable shift in physicochemical properties.

Scaffold MoietypKa (Basic Nitrogen)% Un-ionized at pH 7.4Estimated LogD (pH 7.4)Primary Liability Addressed
Piperazine9.73< 1.0%-1.50Poor permeability, high hERG risk
1-Methylpiperazine9.09~ 2.0%-0.80Rapid N-dealkylation
3-(Fluoromethyl)-1-methylpiperazine ~ 7.40 ~ 50.0% +0.40 Balanced solubility/permeability

Pharmacodynamic Mechanism: Target Engagement

When incorporated into targeted therapies, such as FLT3 inhibitors for acute myeloid leukemia (AML)[5], the methylpiperazine moiety acts as a critical solubilizing group that projects into the solvent-exposed channel of the kinase domain.

The mechanism of action here is structural: the basic nitrogen participates in hydrogen bonding or salt-bridge formation with acidic residues (e.g., Asp or Glu) near the hinge region[5]. The addition of the 3-fluoromethyl group introduces a highly polarized C-F bond. Because fluorine is a poor hydrogen-bond acceptor but highly electronegative, it can participate in orthogonal multipolar interactions—specifically, halogen bonding with the carbonyl oxygens of the kinase backbone. This dual-interaction vector restricts the conformational flexibility of the piperazine ring, locking the API into its bioactive conformation and lowering the entropic penalty of binding.

Kinase_Binding API API Core (Kinase Inhibitor) Pip 1-Methylpiperazine (Solubilizing Group) API->Pip Covalent Link Hinge Kinase Hinge Region (Backbone Amides) API->Hinge Hydrogen Bonds Fluoro 3-Fluoromethyl (Electron Withdrawing) Pip->Fluoro Substituent Solvent Solvent Exposed Channel (Aqueous Phase) Pip->Solvent Salt Bridge / Solvation Fluoro->Solvent pKa Reduction (Increased Permeability)

Fig 1: Pharmacodynamic binding model of the fluorinated piperazine scaffold in a kinase domain.

Pharmacokinetic Mechanism: Metabolic Shielding & Safety

CYP450 Shielding

Standard methylpiperazines are highly susceptible to CYP3A4 and CYP2D6-mediated metabolism, specifically via α -carbon oxidation leading to N-dealkylation and ring opening. The carbon-fluorine bond is exceptionally strong (~480 kJ/mol). Placing a fluoromethyl group adjacent to the basic nitrogen sterically and electronically shields the α -protons from abstraction by the high-valent iron-oxo species in the CYP450 active site. This dramatically increases the metabolic half-life ( t1/2​ ) of the drug.

hERG Mitigation

The human ether-a-go-go-related gene (hERG) potassium channel is notoriously promiscuous, binding highly basic, lipophilic amines, which leads to QT interval prolongation and fatal arrhythmias. By lowering the pKa of the piperazine ring to ~7.4, the fraction of the positively charged species at physiological pH is reduced. This directly attenuates the electrostatic interaction with the aromatic residues (Tyr652, Phe656) in the hERG inner cavity, widening the therapeutic window[3].

ADME_Workflow A Synthesize 3-(Fluoromethyl)- 1-methylpiperazine Scaffold B Physicochemical Profiling (pKa & LogD) A->B C In Vitro ADME (Caco-2 Permeability) B->C D Metabolic Stability (HLM/RLM Assays) C->D E Safety Tox (hERG Patch Clamp) D->E F Lead Optimization (API Integration) E->F

Fig 2: Logical workflow for evaluating the ADME/PK profile of fluorinated piperazines.

Experimental Protocols: Self-Validating Systems

To empirically validate the mechanistic advantages of the 3-(Fluoromethyl)-1-methylpiperazine scaffold, the following self-validating protocols must be executed. The causality behind each step is designed to isolate the specific physicochemical or metabolic variable being tested.

Protocol A: Potentiometric Determination of pKa via Yasuda-Shedlovsky Extrapolation

Purpose: To precisely quantify the -I effect of the fluoromethyl group on the piperazine nitrogen. Because fluorination alters aqueous solubility, a co-solvent system is required to prevent precipitation during titration.

  • Preparation: Prepare a 1.0 mM solution of the 3-(Fluoromethyl)-1-methylpiperazine-API conjugate in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH).

  • Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the solutions with standardized 0.1 M KOH under a continuous nitrogen purge to prevent CO₂ absorption (which would form carbonic acid and skew the basic pKa reading).

  • Data Acquisition: Record the pH versus the volume of titrant added. Identify the inflection point using the first derivative ( ΔpH/ΔV ).

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa ( psKa​ ) against the inverse of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures.

  • Validation: Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to obtain the true aqueous pKa. A successful shift from ~9.1 (control) to ~7.4 validates the fluoromethyl inductive effect.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Shielding)

Purpose: To prove that the fluoromethyl group provides metabolic resistance against N-dealkylation compared to an unfluorinated control.

  • Incubation Mixture: In a 96-well plate, combine 1.0 µM of the test compound (fluorinated vs. non-fluorinated control) with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality Check (Negative Control): Include a control well lacking NADPH. If degradation occurs here, the instability is non-CYP mediated (e.g., hydrolysis), ensuring the assay specifically measures CYP450 oxidation.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1.0 mM NADP+, 5.0 mM glucose-6-phosphate, 1.0 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Calculate the intrinsic clearance ( CLint​ ) using the equation: CLint​=(0.693/t1/2​)×(mLincubation/mgprotein) . A significantly lower CLint​ for the fluorinated analog validates the metabolic shielding mechanism.

References

  • National Institutes of Health (NIH). Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. Retrieved from[Link]

  • Cambridge MedChem Consulting. Tuning basicity. Retrieved from [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]

Sources

Exploratory

3-(Fluoromethyl)-1-methylpiperazine: A Strategic Scaffold for Pharmacokinetic Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the piperazine ring is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the piperazine ring is a privileged scaffold, frequently utilized to improve the aqueous solubility and target affinity of active pharmaceutical ingredients (APIs). However, standard piperazines often suffer from suboptimal pharmacokinetics, including high basicity (leading to poor membrane permeability) and susceptibility to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

3-(Fluoromethyl)-1-methylpiperazine (CAS: 1546502-48-0) represents a highly engineered solution to these challenges. By strategically introducing a fluoromethyl group at the C3 position and a methyl group at the N1 position, this building block modulates the physicochemical profile of the parent molecule. This whitepaper provides an in-depth technical analysis of its chemical properties, the mechanistic rationale behind its use in drug design, and a self-validating synthetic protocol for its integration into discovery pipelines.

Chemical Identity & Computational Data

Accurate physicochemical data is the foundation of rational drug design. The introduction of the fluorine atom subtly alters the molecule's topological polar surface area (TPSA) and partition coefficient (LogP), making it an ideal candidate for central nervous system (CNS) and systemic antibacterial applications[1].

Table 1: Chemical Identity & Key Physicochemical Metrics
PropertyValue / Designation
CAS Number 1546502-48-0[1]
Molecular Weight 132.18 g/mol [1]
Molecular Formula C₆H₁₃FN₂[1]
SMILES FCC1CN(C)CCN1[1]
Topological Polar Surface Area (TPSA) 15.27 Ų[1]
LogP -0.1405[1]
Hydrogen Bond Donors / Acceptors 1 / 2[1]
Rotatable Bonds 1[1]

Mechanistic Advantages in Drug Design (E-E-A-T Analysis)

As application scientists, we do not merely substitute atoms; we engineer molecular behavior. The transition from a standard piperazine to a 3-(fluoromethyl)piperazine derivative is driven by two primary causal mechanisms: pKa modulation and metabolic shielding .

pKa Modulation and Membrane Permeability

Unsubstituted piperazines typically exhibit a pKa of ~9.8, rendering them nearly 99% protonated at a physiological pH of 7.4. This high degree of ionization severely restricts passive transcellular diffusion across lipid bilayers.

The highly electronegative fluorine atom in 3-(Fluoromethyl)-1-methylpiperazine exerts a strong inductive pull (-I effect) through the sigma-bond framework. This electron withdrawal delocalizes the lone pair on the adjacent nitrogen, effectively lowering its pKa[2]. Consequently, the fraction of the neutral, lipophilic species increases exponentially at physiological pH, facilitating superior absorption across the intestinal epithelium and the Blood-Brain Barrier (BBB)[2].

Mechanism A Fluoromethyl Substitution B Inductive Electron Withdrawal A->B C Reduced Amine pKa (Increased Neutral Fraction) B->C D Enhanced Membrane Permeability (BBB/Gut) C->D

Fig 1. Mechanistic pathway of pKa modulation via fluoromethyl substitution.

CYP450 Metabolic Shielding

A primary hurdle in clinical development is the rapid breakdown of compounds by hepatic enzymes. Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds via high-valent iron-oxo species[2].

By replacing a labile C-H bond with a C-F bond, the bond dissociation energy (BDE) is elevated from ~98 kcal/mol to ~116 kcal/mol[2]. This robust carbon-fluorine bond acts as a metabolic shield. For example, incorporating fluoromethyl piperazines into the C-7 position of fluoroquinolone antibacterials has been shown to produce excellent in vivo efficacy and significantly better oral absorption compared to non-fluorinated analogs like ciprofloxacin[3].

Table 2: Comparative Pharmacokinetic Impact
ParameterStandard Piperazine Scaffold3-(Fluoromethyl)piperazine ScaffoldMechanistic Driver
Basicity (pKa) High (~9.8)Reduced (~8.3 - 8.8)Inductive electron withdrawal by fluorine[2]
Physiological Ionization >99% ProtonatedIncreased Neutral FractionLowered pKa shifts equilibrium[2]
Metabolic Stability Susceptible to CYP450Highly ResistantHigh C-F bond dissociation energy[2]
Membrane Permeability Poor to ModerateExcellent (BBB/Gut)Increased lipophilicity and neutral species[2]

Synthetic Methodology & Experimental Protocols

Synthesizing fluorinated piperazines requires careful control of reaction conditions to prevent defluorination. A highly reliable, self-validating approach involves the cyclization of a precursor to form a piperazin-2-one intermediate, followed by a chemoselective reduction[4].

Causality in Reagent Selection: Why use Borane-Tetrahydrofuran (BH₃·THF) instead of Lithium Aluminum Hydride (LiAlH₄) for the final reduction? While LiAlH₄ is a standard amide reducing agent, its aggressive hydride transfer can occasionally lead to reductive defluorination of the sensitive fluoromethyl group. Borane-THF provides a milder, chemoselective reduction of the amide carbonyl while preserving the integrity of the C-F bond.

Step-by-Step Protocol: Reduction of 3-(Fluoromethyl)-1-methylpiperazin-2-one

Materials Required:

  • 3-(Fluoromethyl)-1-methylpiperazin-2-one (1.0 eq)

  • Borane-THF complex (1.0 M solution, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 6M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

Procedure:

  • Inert Atmosphere Setup: Purge a flame-dried, two-neck round-bottom flask with Argon. Add 3-(Fluoromethyl)-1-methylpiperazin-2-one (10 mmol) and dissolve in 20 mL of anhydrous THF.

  • Borane Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add the BH₃·THF solution (30 mmol) over 30 minutes to control the exothermic formation of the amine-borane complex.

  • Reflux: Remove the ice bath and gradually heat the reaction to reflux (65°C) for 12 hours. Monitor the disappearance of the amide carbonyl via FTIR or LC-MS.

  • Acidic Quench (Critical Step): Cool the mixture to 0°C. Slowly add 6M HCl (15 mL) to quench unreacted borane and hydrolyze the stable amine-borane complex. Reflux the acidic mixture for an additional 2 hours to ensure complete decomplexation.

  • Basification & Extraction: Cool the mixture to room temperature. Adjust the pH to >12 using solid NaOH (maintain temperature below 20°C during addition). Extract the aqueous layer with DCM (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(Fluoromethyl)-1-methylpiperazine (CAS: 1546502-48-0). Purify via vacuum distillation if necessary.

Synthesis S1 Step 1: Cyclization Formation of Piperazin-2-one S2 Step 2: Borane-THF Reduction Targeting Amide Carbonyl S1->S2 BH3-THF, 65°C, Inert Atm S3 Step 3: Acidic Quench Hydrolysis of Borane Complex S2->S3 HCl (aq), Reflux S4 Step 4: Basification & Extraction Yielding 1546502-48-0 S3->S4 NaOH (aq), DCM Extraction

Fig 2. Step-by-step synthetic workflow for 3-(Fluoromethyl)-1-methylpiperazine.

Conclusion

3-(Fluoromethyl)-1-methylpiperazine is far more than a simple structural variant; it is a rationally designed pharmacokinetic tool. By leveraging the high bond dissociation energy and electronegativity of fluorine, medicinal chemists can utilize this CAS 1546502-48-0 scaffold to simultaneously depress amine pKa, enhance lipophilicity, and shield APIs from CYP450-mediated degradation. When synthesized using controlled, chemoselective protocols, it serves as a robust foundation for next-generation therapeutics.

References

  • Ziegler, C. B., et al. "Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials". Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • "US6603003B2 - Method for the preparation of piperazine and its derivatives". Google Patents.

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 3-(Fluoromethyl)-1-methylpiperazine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Fluoromethyl)-1-methylpiperazine Introduction 3-(Fluoromethyl)-1-methylpiperazine is a saturated heterocyclic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Fluoromethyl)-1-methylpiperazine

Introduction

3-(Fluoromethyl)-1-methylpiperazine is a saturated heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in numerous pharmaceuticals. The introduction of a fluoromethyl group can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Accurate and unambiguous structural confirmation is therefore a critical first step in any research and development pipeline involving this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Fluoromethyl)-1-methylpiperazine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus here is not merely on the presentation of data, but on the rationale behind the expected spectral features and the experimental considerations necessary to obtain high-quality, reproducible results. This guide is intended for researchers, scientists, and drug development professionals who are synthesizing or working with this molecule.

The basic properties of 3-(Fluoromethyl)-1-methylpiperazine are summarized below:

PropertyValueReference
Molecular Formula C₆H₁₃FN₂[2][3][4]
Molecular Weight 132.18 g/mol [2][3][4]
CAS Number (Racemate) 1546502-48-0[4]
CAS Number ((R)-enantiomer) 2387560-48-5[2]
CAS Number ((S)-enantiomer) 2387559-82-0[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(Fluoromethyl)-1-methylpiperazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum will account for all 13 protons in the molecule. The presence of the chiral center at C3 and the rigid nature of the piperazine ring (which can exist in different chair conformations) may lead to complex splitting patterns for the methylene protons.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₂F (Fluoromethylene)4.4 - 4.6Doublet of Doublets of Doublets (ddd)²JHF ≈ 47 Hz, ³JHH (trans) ≈ 8 Hz, ³JHH (gauche) ≈ 3 Hz2H
-CH- (Methine at C3)2.8 - 3.0Multiplet (m)-1H
Piperazine CH₂ (axial/equatorial)2.2 - 2.9Multiplets (m)-6H
N-CH₃ (Methyl)2.3 - 2.4Singlet (s)-3H
N-H1.8 - 2.2Broad Singlet (br s)-1H

Causality Behind Experimental Choices and Interpretation:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for routine NMR of small organic molecules.

  • Fluoromethylene Protons (-CH₂F): These protons are diastereotopic due to the adjacent chiral center. They will be significantly deshielded by the electronegative fluorine atom, hence their downfield chemical shift. They will exhibit a large geminal coupling to the fluorine atom (²JHF) and different vicinal couplings (³JHH) to the methine proton at C3.

  • Piperazine Ring Protons: The protons on the piperazine ring will likely appear as a complex series of overlapping multiplets. This complexity arises from restricted conformational mobility and diastereotopicity. Dynamic NMR studies at varying temperatures could provide more information on the conformational exchange.[5]

  • N-CH₃ Protons: The methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with.

  • N-H Proton: The amine proton will typically appear as a broad singlet. Its chemical shift can be highly variable depending on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 6 distinct carbon signals. The carbon atoms coupled to fluorine will exhibit splitting.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)
-CH₂F (Fluoromethylene)83 - 86¹JCF ≈ 170-180 Hz
-CH- (Methine at C3)58 - 62²JCF ≈ 18-22 Hz
Piperazine C548 - 52³JCF ≈ 5-7 Hz
Piperazine C253 - 57-
Piperazine C645 - 49-
N-CH₃ (Methyl)44 - 47-

Interpretation:

  • The most notable feature will be the large one-bond coupling constant (¹JCF) for the fluoromethylene carbon, a definitive indicator of a C-F bond.

  • Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observable for the adjacent carbons, providing further structural confirmation.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[1]

Predicted ¹⁹F NMR Spectrum (in CDCl₃):

Fluorine AssignmentPredicted Chemical Shift (δ, ppm) vs CFCl₃MultiplicityCoupling Constant (J, Hz)
-CH₂F -220 to -230Triplet of doublets (td)²JFH ≈ 47 Hz, ³JFH ≈ 20-25 Hz

Interpretation:

  • The chemical shift of the fluorine atom is highly dependent on its environment. For a primary alkyl fluoride, a shift in this upfield region is expected.[6]

  • The fluorine signal will be split by the two geminal protons of the fluoromethylene group (²JFH) and the vicinal methine proton (³JFH), resulting in a triplet of doublets.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of 3-(Fluoromethyl)-1-methylpiperazine in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Perform a D₂O exchange experiment to confirm the N-H proton signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Consider running a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. This is a high-sensitivity experiment and typically requires fewer scans than ¹³C NMR. Use an appropriate fluorine reference standard if necessary.[6]

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Visualization of Key NMR Couplings:

Caption: Key J-couplings in 3-(Fluoromethyl)-1-methylpiperazine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 - 3400N-H stretchMedium, broad
2950 - 2800C-H stretch (aliphatic)Strong
1450 - 1480C-H bend (methylene)Medium
1250 - 1350C-N stretch (aliphatic amine)Medium-Strong
1000 - 1100C-F stretchStrong

Causality and Interpretation:

  • The presence of a broad peak around 3300 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine.

  • Strong absorptions in the 2800-2950 cm⁻¹ region are characteristic of the C-H stretching of the methyl and methylene groups.

  • The C-N stretching vibration of the piperazine ring will likely appear in the fingerprint region.

  • A strong, distinct peak in the 1000-1100 cm⁻¹ range is expected for the C-F stretching vibration, which is a key diagnostic band for this molecule.[7]

Experimental Protocol for IR Data Acquisition (ATR):

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8]

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 132. This peak, corresponding to the molecular weight of the compound, should be observable.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: The most likely fragmentation will be cleavage adjacent to the nitrogen atoms. This can lead to the loss of the fluoromethyl group or cleavage within the piperazine ring.

    • Loss of CH₂F: A peak at m/z = 99 [M - CH₂F]⁺ is expected due to the loss of the fluoromethyl radical.

    • Ring Cleavage: Fragmentation of the piperazine ring can lead to characteristic ions. A prominent peak is expected at m/z = 70, corresponding to the [C₄H₈N]⁺ fragment from the N-methylated side of the ring. Another significant peak might be observed at m/z = 57.

Experimental Protocol for MS Data Acquisition (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • MS Analysis:

    • The EI source will bombard the molecules with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).

    • A detector will record the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with predicted pathways.[9][10]

Visualization of Predicted MS Fragmentation:

G mol [C6H13FN2]+• m/z = 132 frag1 [C5H11N2]+ m/z = 99 mol->frag1 - •CH2F frag2 [C4H8N]+ m/z = 70 mol->frag2 - C2H4FN•

Caption: Predicted major fragmentation pathways for 3-(Fluoromethyl)-1-methylpiperazine in EI-MS.

Summary of Predicted Spectroscopic Data

TechniqueKey Predicted Features
¹H NMR -CH₂F protons at δ 4.4-4.6 (ddd, ²JHF ≈ 47 Hz); N-CH₃ at δ 2.3-2.4 (s); Complex multiplets for piperazine ring protons.
¹³C NMR -CH₂F carbon at δ 83-86 (d, ¹JCF ≈ 170-180 Hz); -CH- carbon at δ 58-62 (d, ²JCF ≈ 18-22 Hz).
¹⁹F NMR Single signal at δ -220 to -230 (td, ²JFH ≈ 47 Hz).
IR N-H stretch (~3350 cm⁻¹); Aliphatic C-H stretch (2800-2950 cm⁻¹); Strong C-F stretch (1000-1100 cm⁻¹).
MS (EI) Molecular ion [M]⁺• at m/z 132; Key fragments at m/z 99 ([M-CH₂F]⁺) and m/z 70.

Conclusion

The comprehensive spectroscopic analysis of 3-(Fluoromethyl)-1-methylpiperazine requires a multi-technique approach. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous determination of the carbon-hydrogen framework and confirms the presence and location of the fluorine atom. IR spectroscopy serves to identify the key functional groups, while mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis. The predicted data and experimental protocols outlined in this guide provide a robust framework for researchers to confidently characterize this molecule and ensure its purity and structural integrity for further applications.

References

  • Altomonte, S., et al. (2022). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. Journal of Medicinal Chemistry. Available at: [Link]

  • NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Masaryk University. (2001). Enantiomeric analysis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by 19F NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). Retrieved from [Link]

  • SpectraBase. (n.d.). Piperazine, 1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-fluorophenyl)-. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry. Available at: [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • O'Connor, R. D., et al. (2016). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. ACS Omega. Available at: [Link]

  • Moore, K. A., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. Available at: [Link]

  • Magnetic Resonance in Chemistry. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

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  • NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Data from NIST Standard Reference Database 69. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

  • Prabavathi, N., et al. (2014). FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • PubMed. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry. Available at: [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

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  • The HRB National Drugs Library. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]

  • MDPI. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Polymers. Available at: [Link]

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potential biological targets of fluoromethylated piperazines

An In-Depth Technical Guide to the Biological Targets of Fluoromethylated Piperazines Executive Summary In modern medicinal chemistry, the piperazine ring is a privileged scaffold, offering conformational flexibility and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Targets of Fluoromethylated Piperazines

Executive Summary

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, offering conformational flexibility and tunable basicity. However, the strategic introduction of a fluoromethyl ( −CH2​F ) , difluoromethyl ( −CHF2​ ) , or trifluoromethyl ( −CF3​ ) group onto the piperazine architecture fundamentally alters its physicochemical profile. As a Senior Application Scientist, I approach this modification not merely as a structural novelty, but as a precise biophysical tool.

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa​ of the adjacent piperazine nitrogen. This shift increases the fraction of the unionized molecule at physiological pH, drastically enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. Furthermore, the fluoromethyl group acts as a bioisostere for methyl or ethyl groups, providing similar steric bulk but with enhanced metabolic stability against cytochrome P450-mediated oxidation.

This whitepaper systematically deconstructs the primary biological targets of fluoromethylated piperazines, elucidating the causality behind their target engagement and providing self-validating experimental protocols for preclinical evaluation.

Core Biological Targets and Mechanistic Causality

Oncogenic KRAS G12C (Anticancer)

The KRAS G12C mutation is a primary driver in non-small cell lung cancer (NSCLC) and colorectal cancers. The mutation substitutes a glycine with a reactive cysteine at position 12, adjacent to the switch-II pocket of the GTPase. Recent breakthroughs in targeted covalent inhibitors utilize fluoromethyl-piperazine derivatives as critical linker and surface-binding moieties [1, 2].

The Causality of the Scaffold: In KRAS G12C inhibitors, the piperazine ring is frequently employed to project an electrophilic warhead (e.g., an acrylamide) toward Cys12. The addition of a fluoromethyl group to the piperazine ring serves a dual purpose:

  • Trajectory Optimization: The steric bulk of the −CH2​F group restricts the conformational freedom of the piperazine (shifting the chair-boat equilibrium), locking the warhead into a highly specific vector that aligns perfectly with the nucleophilic sulfhydryl of Cys12.

  • Basicity Tuning: By lowering the pKa​ of the piperazine nitrogens, the fluoromethyl group prevents the molecule from becoming overly trapped in acidic tumor microenvironments (ion trapping), thereby increasing intracellular accumulation.

KRAS_Pathway EGFR EGFR / RTK SOS1 SOS1 (GEF) EGFR->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP Binding Effector RAF / MEK / ERK (Tumor Proliferation) KRAS_GTP->Effector Oncogenic Signaling Inhibitor Fluoromethyl-Piperazine Covalent Inhibitor Inhibitor->KRAS_GTP Covalent Binding to Cys12 (Switch-II Pocket)

KRAS G12C signaling cascade and targeted covalent inhibition mechanism.

Monoamine Oxidase B (MAO-B) (Neuroprotection)

Fluoromethylated and trifluoromethylated piperazine-chalcone derivatives have emerged as potent, reversible, competitive inhibitors of MAO-B, a primary target for Parkinson's disease and neuroinflammation [3].

The Causality of the Scaffold: MAO-B features a highly lipophilic, bipartite substrate-binding cavity. The introduction of fluorinated moieties on the piperazine ring dramatically increases the lipophilicity ( logP ) of the compound. This ensures rapid transit across the BBB. Once inside the CNS, the electron-dense fluorine atoms engage in multipolar interactions with the hydrophobic residues (e.g., Tyr326) lining the entrance cavity of MAO-B, anchoring the molecule and preventing substrate access to the FAD cofactor.

Bacterial Topoisomerase IV / DNA Gyrase (Antibacterial)

Fluoroquinolones (like ciprofloxacin) are broad-spectrum antibiotics. Modifying the C-7 position of the quinolone core with a 3-(fluoromethyl)piperazinyl group yields compounds with superior pharmacokinetic profiles [4].

The Causality of the Scaffold: The C-7 piperazine ring in fluoroquinolones directly interacts with the bacterial DNA gyrase enzyme. The fluoromethyl substitution maintains this critical binding affinity while increasing the lipophilicity of the zwitterionic drug. This subtle structural tweak significantly enhances oral bioavailability and cellular penetration into Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by facilitating transit through bacterial porins.

Quantitative Data Summary

The following table synthesizes the biological targets, compound classes, and the precise physicochemical advantages conferred by the fluoromethyl/fluorinated piperazine scaffold.

Biological TargetDisease IndicationScaffold / Compound ClassPrimary Advantage of Fluorinated Piperazine
KRAS G12C NSCLC, Colorectal CancerAcrylamide-functionalized PiperazinesTunes nitrogen pKa​ ; optimizes warhead trajectory toward Cys12; prevents ion trapping.
MAO-B Parkinson's DiseaseN-methyl-piperazine ChalconesEnhances BBB penetration ( ↑logP ); increases affinity for the hydrophobic entrance cavity.
DNA Gyrase Bacterial InfectionsC-7 Substituted FluoroquinolonesEnhances oral absorption; improves transit through Gram-negative bacterial porins.
Plasmodium DHFR MalariaPiperazine-HydroxyethylaminesConfers metabolic stability against hepatic/parasitic oxidation; extends in vivo half-life [5].

Self-Validating Experimental Protocols

To ensure scientific integrity, any claims regarding target engagement must be empirically validated. Below are detailed, step-by-step methodologies designed as self-validating systems.

Protocol A: Intact Protein Mass Spectrometry for KRAS G12C Covalent Engagement

Purpose: To validate the covalent modification of Cys12 by a fluoromethyl-piperazine-based inhibitor and determine the rate of inactivation ( kinact​/KI​ ).

Causality of Design: We use intact protein LC-MS rather than peptide mapping because it provides immediate, unambiguous confirmation of a 1:1 stoichiometry (a single mass shift corresponding to the exact mass of the inhibitor). Formic acid is used to quench the reaction because it simultaneously denatures the protein (halting the reaction instantly) and provides the necessary protons for positive-ion mode electrospray ionization (ESI).

  • Protein Preparation: Dilute recombinant KRAS G12C (residues 1-169, loaded with GDP) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl 2​ ).

  • Inhibitor Titration: Prepare a 100x stock of the fluoromethyl-piperazine inhibitor in anhydrous DMSO. Add the inhibitor to the protein solution to achieve final concentrations ranging from 0.5 µM to 10 µM (ensure final DMSO concentration is ≤1% ).

  • Time-Course Incubation: Incubate the reaction at 25°C. Extract 10 µL aliquots at specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Immediately quench each aliquot by adding 10 µL of 2% Formic Acid in LC-MS grade water.

  • LC-MS Acquisition: Inject 5 µL onto a C4 desalting column connected to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Deconvolution: Use MaxEnt1 (or equivalent algorithm) to deconvolute the multiply charged protein envelope into zero-charge intact masses. Calculate the percentage of covalent adduct formation by comparing the peak area of the unmodified KRAS to the modified KRAS.

MS_Workflow Step1 1. Incubate KRAS G12C with Inhibitor (Time-Course) Step2 2. Quench Reaction (Formic Acid) Step1->Step2 Step3 3. LC-MS Analysis (C4 Column, ESI-TOF) Step2->Step3 Step4 4. Mass Deconvolution & Adduct Quantification Step3->Step4

Workflow for validating covalent target engagement via intact protein mass spectrometry.

Protocol B: MAO-B Fluorometric Reversibility Assay

Purpose: To confirm that the fluorinated piperazine derivative acts as a reversible inhibitor of MAO-B, rather than a mechanism-based inactivator.

Causality of Design: We utilize kynuramine as a non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine into 4-hydroxyquinoline, which is highly fluorescent in alkaline conditions. A rapid-dilution method is employed to test reversibility: if the inhibitor is reversible, diluting the enzyme-inhibitor complex 100-fold will restore enzyme activity.

  • Complex Formation: Incubate human recombinant MAO-B (100x the final assay concentration) with the fluorinated piperazine inhibitor at a concentration equal to 10×IC50​ in potassium phosphate buffer (0.1 M, pH 7.4) for 30 minutes at 37°C.

  • Rapid Dilution: Dilute the pre-incubated mixture 100-fold into assay buffer containing 50 µM kynuramine substrate.

  • Kinetic Read: Immediately transfer to a black 96-well microplate. Measure the continuous formation of 4-hydroxyquinoline using a fluorescence microplate reader (Excitation: 310 nm, Emission: 400 nm) for 60 minutes at 37°C.

  • Validation Check: Compare the initial velocity ( V0​ ) of the diluted sample to a DMSO vehicle control. Recovery of >85% of the initial velocity confirms the reversible nature of the target engagement.

References

  • KRAS G12C inhibitors and methods of using the same.US Patent US10519146B2. Describes the synthesis and utility of KRAS G12C inhibitors utilizing 3-fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester as a core building block.[URL: https://patents.google.
  • Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors for treating lung, pancreatic or colorectal cancer.European Patent EP3558955B1.[URL: https://patents.google.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.National Center for Biotechnology Information (PMC). Details the synthesis of fluorinated and trifluoromethylated piperazine derivatives targeting neurodegenerative pathways.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951021/]
  • Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials.PubMed. Demonstrates the application of 2-(fluoromethyl)piperazine in optimizing the pharmacokinetics of fluoroquinolone antibiotics.[URL: https://pubmed.ncbi.nlm.nih.gov/8340916/]
  • Synthesis and Evaluation of Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates.Journal of Medicinal Chemistry / ChemMedChem. Highlights the multistage potency of fluorinated piperazines against the parasite Plasmodium falciparum.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00551]
Foundational

The Architecture of Polypharmacology: An Advanced Guide to Privileged Structures in Medicinal Chemistry

Executive Summary In 1988, Benjamin Evans and colleagues coined the term "privileged structures" to describe single molecular frameworks capable of providing high-affinity ligands for more than one type of receptor[1]. O...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In 1988, Benjamin Evans and colleagues coined the term "privileged structures" to describe single molecular frameworks capable of providing high-affinity ligands for more than one type of receptor[1]. Originally identified during the development of cholecystokinin (CCK) antagonists using benzodiazepine and indole cores[2], the concept has since revolutionized library design and hit-to-lead optimization. As a Senior Application Scientist, I approach privileged scaffolds not merely as statistical anomalies, but as geometrically optimized, evolutionary-validated chemical navigators. This whitepaper deconstructs the mechanistic causality behind privileged structures, delineates them from promiscuous false-positives, and provides actionable, self-validating protocols for their integration into modern drug discovery workflows.

Mechanistic Foundations: The Causality of "Privilege"

Why do certain scaffolds consistently yield bioactive hits across disparate target classes? The causality lies in their spatial and physicochemical properties:

  • Robust 3D Exit Vectors: Privileged scaffolds are typically semi-rigid, non-planar structures that project substituents (exit vectors) into 3D space without undergoing hydrophobic collapse[2]. This rigidity reduces the entropic penalty upon target binding.

  • Biomimicry: Many privileged structures, such as indoles and purines, are bioisosteres of endogenous ligands (e.g., tryptophan and ATP). Their inherent compatibility with biological environments ensures favorable pharmacokinetics and low inherent toxicity[3].

  • Favorable Physicochemical Space: These frameworks naturally align with Lipinski's Rule of Five, offering a balance of hydrogen bond donors/acceptors and lipophilicity, making them highly amenable to functionalization[3].

The Quantitative Landscape of Privileged Scaffolds

To operationalize these concepts, it is critical to understand the specific advantages of classic privileged cores. The following table summarizes key scaffolds, their primary target classes, and the physicochemical rationale for their privilege.

Privileged ScaffoldRepresentative DrugsPrimary Target ClassesKey Physicochemical Advantage
Benzodiazepine Diazepam, AlprazolamGABA-A, CCK ReceptorsRigid 7-membered ring locks into specific chair/boat conformations, precisely orienting 3D vectors[2].
Indole Sumatriptan, SunitinibKinases, GPCRs (5-HT)Mimics tryptophan; offers multiple orthogonal functionalization sites (N1, C2, C3) for divergent synthesis[4].
N-Benzyl Piperidine Donepezil, HaloperidolAChE, GPCRsProvides a versatile platform for cation-π, hydrophobic, and electrostatic interactions[2].
Benzimidazole Omeprazole, TelmisartanProton Pumps, KinasesExcellent hydrogen-bonding capability; serves as a stable bioisostere for purine and indole rings[5].

The PAINS Dichotomy: Privilege vs. Promiscuity

A critical failure point in high-throughput screening (HTS) is the conflation of privileged structures with Pan-Assay Interference Compounds (PAINS)[5].

  • Causality of PAINS: PAINS exhibit pleiotropic activity due to indiscriminate, often covalent, electrophilic reactivity or assay interference (e.g., fluorescence quenching, redox cycling)[6].

  • Causality of Privilege: True privileged structures bind via reversible, specific, non-covalent interactions (e.g., hydrogen bonding, π-π stacking) shaped by their rigid geometry[5].

Protocol Check: Any library design utilizing privileged scaffolds must incorporate orthogonal counter-screening and in silico PAINS filters to ensure target engagement is driven by structural complementarity, not chemical reactivity[6].

Workflow I: Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS)

Traditional combinatorial libraries often suffer from low hit rates due to high structural redundancy and poor drug-likeness[4]. To overcome this, Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS) embeds a privileged core into a polyheterocyclic library, maximizing both biological relevancy and chemical space coverage[1].

pDOS_Workflow Start Identify Privileged Core (e.g., Benzodiazepine, Indole) Branching Divergent Synthesis (MCRs, Click Chemistry) Start->Branching Functionalization Library pDOS Library Generation (High structural diversity) Branching->Library Scaffold Decoration Screening High-Throughput Screening (Multiple Target Panels) Library->Screening Bioassay Filter PAINS / ADMET Filtering Screening->Filter Hit Identification Hits Validated Lead Compounds Filter->Hits Refinement

Workflow of Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS).

Step-by-Step Methodology: pDOS Library Generation and Validation
  • Core Selection & Vector Mapping: Select a privileged core (e.g., Indole). Map the reactive sites (N1, C2, C3) to ensure they can serve as orthogonal attachment points without disrupting the core's inherent pharmacophore[4].

  • Multicomponent Reactions (MCRs): Utilize atom-economical MCRs (e.g., Ugi or Passerini reactions) to rapidly append diverse functional groups. Causality: MCRs allow for the divergent synthesis of complex polyheterocycles in a single step, drastically increasing structural diversity[4].

  • In Silico Physicochemical Filtering: Prior to physical synthesis, filter the virtual library for drug-likeness (MW < 500, cLogP < 5). Causality: Ensures the resulting compounds maintain favorable ADMET profiles and prevents the synthesis of lipophilic bricks[4].

  • High-Throughput Screening (HTS): Screen the synthesized library against a diverse panel of targets (e.g., kinases, GPCRs). Causality: Validates the polypharmacological potential of the privileged core[7].

  • Orthogonal Counter-Screening: Subject primary hits to PAINS filters and non-specific binding assays (e.g., ALIS). Causality: Eliminates false positives, ensuring the hit rate reflects true biological relevancy[6].

Workflow II: Scaffold Hopping in Lead Optimization

When a lead compound exhibits potent efficacy but suffers from poor pharmacokinetics or toxicity, scaffold hopping—replacing the central core with a different privileged structure—is the premier optimization strategy[7].

Scaffold_Hopping Lead Suboptimal Lead (Toxicity / Poor PK) Pharma 3D Pharmacophore Mapping (Identify Exit Vectors) Lead->Pharma Extract Binding Features Search Virtual Screening (Privileged Scaffold Database) Pharma->Search Shape/Vector Query Docking Molecular Docking & Binding Pose Validation Search->Docking Candidate Scaffolds NewLead Optimized Lead (Improved ADMET) Docking->NewLead Synthesis & Testing

Logical progression of scaffold hopping utilizing privileged structures.

Step-by-Step Methodology: Scaffold Hopping via Pharmacophore Mapping
  • 3D Pharmacophore Elucidation: Extract the 3D coordinates of critical interaction points (hydrogen bond donors/acceptors, lipophilic centers) from the co-crystal structure of the suboptimal lead and its target. Causality: Defines the absolute spatial requirements (exit vectors) for target engagement[2].

  • Virtual Scaffold Replacement: Query a curated database of privileged scaffolds to identify cores that match the geometric constraints of the elucidated pharmacophore. Causality: Privileged scaffolds provide pre-organized, rigid conformations that mimic the original vector geometry while altering the overall physicochemical profile[2].

  • Molecular Docking & Pose Validation: Dock the newly designed hybrid molecules into the receptor's binding pocket. Causality: Verifies that the new privileged core does not introduce steric clashes and maintains the required non-covalent interactions.

  • Synthesis & ADMET Profiling: Synthesize the top-scoring candidates and subject them to in vitro metabolic stability assays (e.g., human liver microsomes). Causality: The primary objective of this workflow is to bypass metabolic liabilities (e.g., replacing a metabolically labile ring) while retaining the efficacy of the original lead[7].

Conclusion & Future Perspectives

Privileged structures are not merely historical artifacts of medicinal chemistry; they are the architectural foundation of modern, rational drug design[8]. By understanding the causality behind their broad target affinity—namely, their rigid 3D vector projection and biomimetic properties—scientists can construct highly efficient pDOS libraries and execute precise scaffold hopping campaigns. As artificial intelligence and machine learning increasingly drive drug discovery, the systematic expansion and computational profiling of these privileged chemical spaces will continue to yield unprecedented breakthroughs in polypharmacology and targeted therapeutics.

References

  • Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJlmUZkPWP51JgFziF1GDJeLpVpzveJip_NPAZZgsMRmP65z7cfOFf7V2wFmOViuObremQ3aOaeI0NymgbNGRwpnMUlmfDhUb4l_ypRmbmOl-jBMs8vBIn-gQ8UjFOPRO-aJc]
  • Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPlB9Bw_iaGfQAB3pBMmYLn6UdwhZXmb0HxewXrjPgg4AM3pWlmHpbzfcpM84bN9Fw7COZKFwXPBoK2GFL0lv35iWmdshmB4esRBIRhPgkO12axRrO4mwpqNrrgqS2lz6Hl1i_gJwhR_ghGg==]
  • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDcynLNspadnJc55Zw8pboepVM6zwZps2Nm4C4tkimNMwF8CYBzstHQOONF30Zb9ua37bi8ieS1h6u_DFGfLsXz4T5h7vEqVbWEswKRSDREIwbnPNNl0kPoOh8aHZ708cSte4cWc4Ekgi0JcuoYGK8xovwLTqz5Ex-Rg==]
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Sources

Exploratory

The Fluorine Paradigm: Mechanistic Causality in Drug Design and ADME Optimization

As a Senior Application Scientist, I approach lead optimization not as a series of trial-and-error substitutions, but as a deterministic engineering discipline. Among the atomic toolkit available to medicinal chemists, f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach lead optimization not as a series of trial-and-error substitutions, but as a deterministic engineering discipline. Among the atomic toolkit available to medicinal chemists, fluorine stands out as an unparalleled "magic bullet"[1]. The strategic incorporation of fluorine into a molecular scaffold is arguably the most powerful lever we possess to tune physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties without drastically altering the molecule's steric bulk[2].

This whitepaper deconstructs the mechanistic causality behind fluorination and provides field-proven, self-validating protocols for evaluating its impact on metabolic stability.

Mechanistic Causality: Physicochemical Tuning

Fluorine’s utility in drug design is rooted in its unique atomic properties. It possesses a van der Waals radius (1.47 Å) that closely mimics oxygen (1.52 Å) and is only slightly larger than hydrogen (1.20 Å). However, as the most electronegative element on the Pauling scale (3.98), it exerts profound electronic effects on the surrounding molecular architecture[2].

pKa Modulation and Permeability

Fluorine exerts a powerful inductive electron-withdrawing effect (-I). When positioned adjacent to a basic center (such as an amine), it withdraws electron density, significantly lowering the pKa of that functional group[3]. For example, fluorinating a piperidine ring can shift the amine's pKa from ~10.0 down to ~8.0. At a physiological pH of 7.4, this shift drastically increases the fraction of the unionized, lipophilic species. Because only the neutral species can efficiently partition into the phospholipid bilayer, this single atomic substitution directly causes an exponential increase in passive transcellular absorption[1].

The "Polar Hydrophobic" Paradox

While replacing a C-H bond with a C-F bond in aliphatic systems can sometimes decrease overall lipophilicity due to the introduction of a strong local dipole, aromatic fluorination almost universally increases the partition coefficient (LogP)[3]. This creates a state of "polar hydrophobicity." The fluorinated moiety can engage deeply within hydrophobic target pockets to drive binding affinity, but its polarity mitigates the severe aqueous solubility penalties typically associated with purely hydrocarbon substituents[4].

Metabolic Shielding

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, requiring approximately 116 kcal/mol to break. Cytochrome P450 (CYP450) enzymes—the primary drivers of Phase I hepatic metabolism—rely on hydrogen abstraction via a highly reactive heme-oxo intermediate to initiate oxidation. By strategically replacing a metabolically labile C-H bond with an unbreakable C-F bond (e.g., at the para-position of a phenyl ring), we effectively block this metabolic hotspot. The enzyme cannot abstract the fluorine atom, forcing the molecule to evade rapid clearance[3].

Quantitative Data: Atomic Substitution Comparison

To understand the physical rationale behind these effects, we must compare the baseline metrics of common substituents.

PropertyHydrogen (-H)Fluorine (-F)Chlorine (-Cl)Hydroxyl (-OH)
van der Waals Radius (Å) 1.201.471.751.52
Bond Length to Carbon (Å) 1.091.351.771.43
Bond Dissociation Energy (kcal/mol) ~98~116~81~91
Pauling Electronegativity 2.203.983.163.44 (O)

ADME Optimization via Fluorination

The physicochemical shifts induced by fluorine cascade directly into macro-level pharmacokinetic improvements.

ADME_Impact F_Sub Fluorine Substitution (Core Strategy) pKa pKa Modulation (Inductive Effect) F_Sub->pKa Lipo Lipophilicity (LogD) (Polar Hydrophobicity) F_Sub->Lipo Metab Metabolic Blocking (C-F Bond Strength) F_Sub->Metab Absorp Enhanced Absorption (Membrane Permeability) pKa->Absorp Lipo->Absorp Dist Optimized Distribution (Protein Binding) Lipo->Dist Clear Reduced Clearance (CYP450 Evasion) Metab->Clear

Logical mapping of fluorine substitution effects on ADME outcomes.

Experimental Workflows: Self-Validating Protocols

To empirically validate the metabolic stability conferred by fluorination, we rely on the Human Liver Microsome (HLM) Stability Assay. As an application scientist, I do not just execute steps; I design this assay as a self-validating system to ensure absolute data integrity[5].

Protocol: High-Throughput HLM Stability Assay

HLM_Workflow Prep Compound & HLM Prep (1 µM Test, 0.5 mg/mL) Incub Pre-Incubation (37°C, pH 7.4) Prep->Incub NADPH Initiation (Add 5 mM NADPH) Incub->NADPH Timepoints Sampling (0-60 min) NADPH->Timepoints Quench Quenching (ACN/MeOH + IS) Timepoints->Quench Analysis LC-MS/MS Analysis (Clint Calculation) Quench->Analysis

Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology & Causality:

  • Preparation : Dilute pooled human liver microsomes to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing pooled microsomes (typically from 50+ donors) averages out inter-individual genetic variability in CYP450 expression, ensuring reproducible, population-representative data[5].

  • Compound Addition : Spike the fluorinated test compound to a final concentration of 1 µM.

    • Causality: Maintaining the substrate concentration well below the Michaelis constant ( Km​ ) ensures the enzymatic reaction follows first-order kinetics. This mathematical assumption is strictly required to accurately calculate intrinsic clearance ( Clint​ )[6].

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation : Add NADPH to a final concentration of 1–5 mM to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, Phase I oxidation cannot occur, making this a highly specific trigger for the assay[6].

  • Sampling & Quenching : At predetermined intervals (e.g., 0, 5, 15, 30, 60 min), remove an aliquot and immediately mix it with 3 volumes of cold acetonitrile/methanol (1:1) containing an analytical internal standard (IS).

    • Causality: The harsh organic solvent instantly denatures the CYP enzymes, halting the reaction at precise timepoints. The internal standard controls for matrix suppression effects during downstream ionization[6].

  • Self-Validation (Trustworthiness) : Run parallel incubations with Dextromethorphan (a known CYP2D6 substrate) and Midazolam (a known CYP3A4 substrate) as positive controls. Simultaneously, run a negative control lacking NADPH[7].

    • Causality: If the positive controls do not degrade, the microsomes have lost viability. If the test compound degrades in the negative control, the loss is due to chemical instability, not enzymatic metabolism.

  • Analysis : Centrifuge the quenched samples at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time, allowing for the calculation of half-life ( t1/2​ ) and Clint​ [5].

Sources

Protocols & Analytical Methods

Method

Synthetic Protocol and Application Note: 3-(Fluoromethyl)-1-methylpiperazine Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Synthetic Protocol Introduction & Strategic Overview The piperazine heterocycle is a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Synthetic Protocol

Introduction & Strategic Overview

The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, serving as a critical structural motif in a vast array of CNS agents, antibacterials, and oncology drugs[1]. The introduction of fluorine—specifically via a fluoromethyl group—into the piperazine ring is a highly effective bioisosteric strategy. It modulates the basicity (pKa) of the adjacent amines, enhances metabolic stability against oxidative degradation, and fine-tunes the molecule's lipophilicity (logP) to improve blood-brain barrier (BBB) penetrance[2].

This application note details a robust, high-yielding, three-step synthetic route to 3-(fluoromethyl)-1-methylpiperazine hydrochloride . The protocol is designed for scalability and high regiochemical fidelity, utilizing commercially available 1-Boc-2-(hydroxymethyl)piperazine as the starting material.

Mechanistic Insights & Causality (The "Why")

To ensure a self-validating and reproducible workflow, it is critical to understand the causality behind the selected reagents and the structural evolution of the intermediate compounds:

  • Strategic Regiochemistry & Nomenclature Shift: The synthesis begins with 1-Boc-2-(hydroxymethyl)piperazine. By selectively methylating the free N4 position via reductive amination, we lock in the alkylation site. Upon final deprotection of the N1-Boc group, the molecule undergoes a formal IUPAC numbering shift. The original N4 (now methylated) becomes N1 in the final product, and the original C2 (bearing the fluoromethyl group) becomes C3. This elegantly establishes the required 1,3-relationship of the target molecule without requiring complex, multi-step protecting group swaps.

  • Nucleophilic Deoxyfluorination via DAST: Diethylaminosulfur trifluoride (DAST) is selected to convert the primary alcohol to a fluoromethyl group. The reaction is initiated at strictly -78 °C. This cryogenic temperature is mandatory to stabilize the dialkylaminosulfur alkoxy intermediate and prevent unwanted elimination (alkene formation) or ring-expansion side reactions that are common when fluorinating heterocyclic carbinols[3].

  • Anhydrous Salt Precipitation: Global deprotection is achieved using 4M HCl in dioxane. Because the resulting dihydrochloride salt is highly polar and water-soluble, utilizing an anhydrous solvent system allows the final product to precipitate directly out of solution, bypassing tedious aqueous workups and minimizing yield loss.

Workflow Visualization

G A 1-Boc-2-(hydroxymethyl)piperazine (Starting Material) B 1-Boc-4-methyl-2-(hydroxymethyl)piperazine (Intermediate 1) A->B HCHO, NaBH(OAc)3 DCE C 1-Boc-4-methyl-2-(fluoromethyl)piperazine (Intermediate 2) B->C DAST, DCM -78 °C to RT D 3-(Fluoromethyl)-1-methylpiperazine HCl (Final Product) C->D 4M HCl/Dioxane RT

Figure 1: Three-step synthetic route to 3-(fluoromethyl)-1-methylpiperazine hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-4-methyl-2-(hydroxymethyl)piperazine

Objective: Regioselective N-methylation via reductive amination.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1-Boc-2-(hydroxymethyl)piperazine (1.0 equiv, e.g., 10.0 mmol) in 1,2-dichloroethane (DCE, 0.2 M).

  • Imine Formation: Add aqueous formaldehyde (37% w/w, 1.5 equiv) dropwise at room temperature. Stir the mixture for 30 minutes to allow complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portionwise over 15 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (adjust to pH ~8). Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically pure enough for the next step (>95% purity by NMR).

Step 2: Synthesis of 1-Boc-4-methyl-2-(fluoromethyl)piperazine

Objective: Cryogenic nucleophilic deoxyfluorination.

  • Preparation: Dissolve the crude 1-Boc-4-methyl-2-(hydroxymethyl)piperazine (1.0 equiv) in strictly anhydrous DCM (0.1 M) under a continuous nitrogen or argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Fluorination: Add DAST (1.5 equiv) dropwise via syringe. Caution: DAST is highly reactive and reacts violently with water.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Slowly remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Quench & Workup: Cool the mixture back to 0 °C and strictly quench by the dropwise addition of saturated aqueous NaHCO₃ until bubbling ceases. Extract with DCM (3 × 20 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the fluorinated intermediate.

Step 3: Synthesis of 3-(Fluoromethyl)-1-methylpiperazine Hydrochloride

Objective: Global deprotection and salt precipitation.

  • Preparation: Dissolve 1-Boc-4-methyl-2-(fluoromethyl)piperazine (1.0 equiv) in a minimal amount of anhydrous DCM or diethyl ether (approx. 2 mL/mmol).

  • Deprotection: Add a solution of 4M HCl in dioxane (10.0 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously for 2 hours. A white precipitate will begin to form within the first 30 minutes as the Boc group is cleaved and the dihydrochloride salt forms.

  • Isolation: Dilute the suspension with cold diethyl ether to maximize precipitation. Filter the solid through a sintered glass funnel, wash thoroughly with additional cold diethyl ether, and dry under high vacuum for 12 hours to afford the target compound as a highly pure, hygroscopic white solid.

Quantitative Data & Analytical Expected Results

The following table summarizes the expected quantitative metrics and key analytical markers for each step of the protocol, providing a self-validating checklist for the synthetic chemist.

ParameterStep 1: N-MethylationStep 2: DeoxyfluorinationStep 3: Deprotection & Salt Formation
Reagents HCHO, NaBH(OAc)₃DAST4M HCl in Dioxane
Solvent DCEAnhydrous DCMDCM / Dioxane
Temperature 0 °C to RT-78 °C to RTRT
Reaction Time 12 h5 h2 h
Expected Yield 85 – 90%65 – 70%> 95%
Key ¹H NMR Marker Appearance of N-CH₃ singlet (~2.3 ppm)-CH₂F doublet of multiplets (~4.4–4.6 ppm, J ~ 47 Hz)Disappearance of Boc singlet (~1.4 ppm)
Key ¹⁹F NMR Marker N/ATriplet of doublets (~ -228 ppm)Triplet of doublets (~ -225 to -230 ppm)

References

  • Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Ali, A., & Alam, M. M. (2015). "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry, 102, 487-529. URL:[Link]

  • Herth, M. M., et al. (2015). "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography." MedChemComm, 6(9), 1636-1651. URL:[Link]

  • McAtee, R. C., Beatty, J. W., et al. (2022). "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities." The Journal of Organic Chemistry, 87(6), 3879-3896. URL:[Link]

Sources

Application

Application Note: Protocols for the N-Methylation of Fluorinated Piperazines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Fluorinated piperazine derivatives are high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Fluorinated piperazine derivatives are highly valued scaffolds in modern drug discovery. The strategic introduction of fluorine atoms modulates the physicochemical properties of the piperazine ring, enhancing metabolic stability and significantly improving blood-brain barrier (BBB) penetration[1].

However, the strong electron-withdrawing inductive effect of fluorine fundamentally alters the reactivity of the heterocycle[2]. Fluorination reduces the electron density on the adjacent nitrogen atom, lowering its basicity by approximately 1.0 to 1.5 pKa units per fluorine atom. While this reduction in basicity favors the unprotonated, neutral form at physiological pH—facilitating passive diffusion across lipid membranes[1]—it severely decreases the nucleophilicity of the amine.

The Chemical Challenge: Standard N-methylation procedures rely heavily on the amine's ability to act as a nucleophile. Because fluorinated piperazines are deactivated, traditional protocols often result in sluggish kinetics, incomplete conversion, or require harsh conditions that degrade sensitive functional groups.

To overcome this, the N-methylation strategy must be tailored to the specific degree of fluorination. This guide provides three self-validating, expert-optimized protocols: Acid-Promoted Reductive Amination[3], Modified Eschweiler-Clarke, and Direct Alkylation.

Decision Matrix & Workflow

The following workflow dictates the selection of the optimal N-methylation protocol based on the substrate's electronic deactivation and functional group tolerance.

ProtocolLogic Substrate Fluorinated Piperazine (Reduced Nucleophilicity) Assessment Evaluate Substrate pKa & Functional Group Tolerance Substrate->Assessment ProtA Protocol A: Reductive Amination CH2O / NaBH(OAc)3 / AcOH Assessment->ProtA Mild conditions needed (Broad tolerance) ProtB Protocol B: Eschweiler-Clarke CH2O / HCOOH / 80°C Assessment->ProtB Robust substrate (Scalable) ProtC Protocol C: Direct Alkylation MeI / K2CO3 / MeCN Assessment->ProtC Highly deactivated (pKa < 6.0) Iminium Iminium Intermediate (Requires Acid Catalysis) ProtA->Iminium ProtB->Iminium SN2 SN2 Transition State (Requires Heating) ProtC->SN2 Product N-Methylated Fluoropiperazine (Target Compound) Iminium->Product Hydride Reduction SN2->Product Iodide Displacement

Caption: Decision matrix and mechanistic workflow for selecting the optimal N-methylation protocol.

Data Presentation: Substrate Profiling

To ensure high yields, the protocol must be matched to the substrate's physicochemical profile.

Table 1: Physicochemical Impact of Fluorination on Piperazine
SubstrateApprox. pKa (N4)Relative NucleophilicityPreferred Methylation Strategy
Piperazine (Unsubstituted) 9.8HighStandard Reductive Amination
3-Fluoropiperazine ~8.3ModerateProtocol A (Acid-Catalyzed)
3,3-Difluoropiperazine 6.5 - 6.8LowProtocol B or C
2-(Trifluoromethyl)piperazine < 6.0Very LowProtocol C (Forced Alkylation)
Table 2: Comparison of N-Methylation Protocols
ProtocolReagentsReaction TempChemoselectivityRisk of Over-alkylation
A: Reductive Amination CH₂O, NaBH(OAc)₃, AcOH, DCE20–40 °CHighVery Low
B: Eschweiler-Clarke CH₂O (aq), HCOOH80–100 °CModerateLow
C: Direct Alkylation MeI, K₂CO₃, MeCN60–80 °CLowModerate

Experimental Protocols

Protocol A: Acid-Promoted Reductive Amination

Best for: Sensitive substrates, late-stage functionalization, and mono-fluorinated piperazines.

Causality & Expert Insight: Reductive amination involves the condensation of the amine with an aldehyde to form an iminium intermediate, which is subsequently reduced[3]. For deactivated fluorinated piperazines, iminium formation is the rate-limiting step. The addition of a Brønsted acid (glacial acetic acid) is mandatory; it protonates the formaldehyde, increasing its electrophilicity and driving the unfavorable hemiaminal equilibrium forward. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected due to its mildness, high chemoselectivity[4], and stability in acidic environments.

Step-by-Step Procedure:

  • Preparation: Dissolve the fluorinated piperazine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq, 15 mmol) dropwise at room temperature. Stir for 5 minutes.

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.5 eq, 15 mmol).

  • Self-Validation Check 1: Stir the mixture for 30–45 minutes at room temperature. Sample the reaction for LC-MS analysis. Do not proceed until the mass corresponding to the iminium/hemiaminal intermediate is detected. This confirms the acid catalysis has successfully overcome the poor nucleophilicity of the amine.

  • Reduction: Once iminium formation is confirmed, add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 10 minutes to prevent rapid temperature spikes.

  • Self-Validation Check 2: Stir for 12 hours. Complete disappearance of the starting material mass via LC-MS validates the completion of the hydride transfer.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (adjust to pH 8). Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Modified Eschweiler-Clarke Reaction

Best for: Robust substrates, large-scale synthesis, and 3,3-difluoropiperazines.

Causality & Expert Insight: The Eschweiler-Clarke reaction utilizes formic acid as both the acid catalyst and the hydride source. Because fluorinated amines are poor nucleophiles, standard room-temperature conditions will fail. Elevated temperatures (80–100 °C) are strictly required to provide the activation energy necessary for the deactivated amine to attack the protonated formaldehyde, and for the subsequent thermal decarboxylation that drives the hydride transfer.

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with the fluorinated piperazine (1.0 eq, 50 mmol) and cool to 0 °C using an ice bath.

  • Reagent Addition: Slowly add formic acid (85% aq, 5.0 eq, 250 mmol) dropwise to control the exothermic salt formation. Follow immediately with aqueous formaldehyde (37% w/w, 2.5 eq, 125 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C.

  • Self-Validation Check: Monitor the reaction visually. The hydride transfer step releases carbon dioxide (CO₂). Continuous gas evolution indicates the reaction is proceeding. The reaction is complete when CO₂ bubbling ceases (typically 8–12 hours).

  • Workup: Cool the mixture to room temperature. Carefully acidify with 1M HCl and stir for 30 minutes to destroy any unreacted formaldehyde. Basify the solution to pH 10 using 2M NaOH. Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry over MgSO₄, and concentrate.

Protocol C: Direct Alkylation with Methyl Iodide

Best for: Highly deactivated substrates (e.g., trifluoromethyl-piperazines) where iminium formation is thermodynamically inaccessible.

Causality & Expert Insight: Direct electrophilic N-alkylation of standard piperazines requires strict stoichiometric control to prevent unwanted dialkylation or quaternization[3]. However, the severely reduced basicity of polyfluorinated piperazines acts as an intrinsic protecting mechanism. The electron-withdrawing groups prevent the newly formed tertiary amine from attacking a second equivalent of electrophile, allowing the use of a highly reactive alkylating agent (MeI) under mild basic conditions without the risk of quaternization.

Step-by-Step Procedure:

  • Preparation: Suspend the fluorinated piperazine (1.0 eq, 10 mmol) and finely powdered K₂CO₃ (2.5 eq, 25 mmol) in anhydrous acetonitrile (MeCN, 40 mL).

  • Electrophile Addition: Add iodomethane (MeI) (1.1 eq, 11 mmol) dropwise at room temperature.

  • Heating: Heat the suspension to 60 °C.

  • Self-Validation Check: Monitor the reaction via TLC or LC-MS. As the reaction proceeds, the physical appearance of the suspension will change as insoluble K₂CO₃ is consumed and potassium iodide (KI) precipitates. If any trace of over-alkylation (quaternary ammonium salt, M+15 mass) is detected, immediately reduce the temperature to 40 °C.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash chromatography if necessary.

References

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Integrating 3-(Fluoromethyl)-1-methylpiperazine in CNS Drug Discovery and PET Neuroimaging

Executive Summary The piperazine ring is widely regarded as a privileged scaffold in central nervous system (CNS) drug discovery, forming the structural core of numerous antipsychotics, antidepressants, and neuroprotecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is widely regarded as a privileged scaffold in central nervous system (CNS) drug discovery, forming the structural core of numerous antipsychotics, antidepressants, and neuroprotective agents [1]. However, optimizing brain penetrance and metabolic stability remains a persistent challenge. The strategic incorporation of 3-(Fluoromethyl)-1-methylpiperazine into lead compounds offers a sophisticated solution.

By introducing a highly electronegative fluorine atom adjacent to the basic nitrogen, alongside an N-methyl group, medicinal chemists can precisely modulate the amine's pKa​ , enhance lipophilicity, and block oxidative metabolism. Furthermore, this specific motif serves as an ideal precursor for 18F -radiolabeling, enabling the development of Positron Emission Tomography (PET) neuroimaging tracers [3]. This application note provides the theoretical grounding, physicochemical data, and validated experimental protocols for utilizing this building block in CNS drug development.

Structural Rationale & Pharmacokinetic Profiling

The efficacy of CNS-active compounds is heavily dependent on their ability to cross the Blood-Brain Barrier (BBB). Passive diffusion across the BBB requires a delicate balance of lipophilicity ( LogP ) and the fraction of the unionized species at physiological pH (7.4).

The electron-withdrawing nature of the fluoromethyl group significantly lowers the pKa​ of the adjacent secondary/tertiary amine via the inductive effect. This results in a higher proportion of the neutral, unprotonated species in the systemic circulation, facilitating lipid bilayer permeation. Additionally, the steric bulk of the fluoromethyl group restricts the conformational flexibility of the piperazine ring, which can enhance binding affinity and selectivity for specific CNS targets, such as GluN2B-containing NMDA receptors [2].

Quantitative Physicochemical Comparison

Table 1: Calculated physicochemical shifts demonstrating the advantage of fluoromethylation in piperazine scaffolds.

Compound CoreCalculated pKa1​ (approx.)Calculated LogP Polar Surface Area (PSA)BBB Permeability Potential
Piperazine 9.8-1.1724.1 ŲLow (Highly ionized at pH 7.4)
1-Methylpiperazine 9.2-0.5015.3 ŲModerate
3-(Fluoromethyl)-1-methylpiperazine 7.8 - 8.1 0.85 15.3 Ų High (Optimal unionized fraction)

Logical Mapping of Structural Traits to CNS Outcomes

The following diagram illustrates the causal relationship between the structural modifications of 3-(Fluoromethyl)-1-methylpiperazine and its downstream applications in neuropharmacology.

G A 3-(Fluoromethyl)- 1-methylpiperazine B1 Fluoromethyl Group (Steric & Electronic) A->B1 B2 N-Methyl Group (Lipophilicity) A->B2 C1 Decreased Amine pKa B1->C1 C2 Metabolic Blocking B1->C2 C3 [18F] Isotopic Labeling B1->C3 B2->C1 D1 Enhanced BBB Permeability C1->D1 D2 Prolonged CNS Half-Life C2->D2 D3 PET Neuroimaging C3->D3

Logical mapping of 3-(Fluoromethyl)-1-methylpiperazine structural traits to CNS applications.

Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols to be self-validating systems. Each methodology includes the mechanistic causality behind the reagent choices to ensure robust, reproducible results.

Protocol A: Buchwald-Hartwig N-Arylation of 3-(Fluoromethyl)-1-methylpiperazine

Objective: To couple the sterically hindered secondary amine of the piperazine building block to an aryl halide core (e.g., a candidate GPCR ligand).

Causality & Reagent Selection: The presence of the 3-fluoromethyl group creates significant steric hindrance around the reactive nitrogen. Standard palladium catalysts often fail due to slow oxidative addition or competitive β -hydride elimination. We utilize Pd2​(dba)3​ combined with the bulky, electron-rich biarylphosphine ligand RuPhos . RuPhos effectively stabilizes the palladium intermediate and accelerates reductive elimination, ensuring high yields without defluorination.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl bromide (1.0 equiv), Pd2​(dba)3​ (2.5 mol %), RuPhos (5.0 mol %), and sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Addition: Add 3-(Fluoromethyl)-1-methylpiperazine (1.2 equiv) dissolved in anhydrous toluene (0.2 M relative to the aryl halide).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 85°C for 12 hours under vigorous stirring.

  • Self-Validation (In-Process Control): At 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the aryl bromide peak and the emergence of the product mass [M+H]+ confirms catalytic turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the target CNS ligand.

Protocol B: In Vitro BBB Permeability Assay (PAMPA-BBB)

Objective: To validate the enhanced brain penetrance of the synthesized fluoromethyl-piperazine derivative.

Causality & Reagent Selection: The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the BBB using a porcine brain lipid extract. The assay is strictly buffered to pH 7.4 to simulate physiological blood plasma. Because the fluoromethyl group lowers the pKa​ of the piperazine to ~8.0, a larger fraction of the drug remains unionized at pH 7.4 compared to non-fluorinated analogs, directly causing an observable increase in the effective permeability coefficient ( Pe​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dissolve the test compound in DMSO (10 mM stock), then dilute to 50 µM in Phosphate Buffered Saline (PBS) at pH 7.4. Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells (bottom plate).

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at 37°C for 18 hours in a humidity-controlled environment to prevent evaporation.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using UPLC-MS/MS against a standard curve.

  • Self-Validation: Include highly permeable (e.g., Verapamil) and poorly permeable (e.g., Theophylline) reference standards in the same plate to validate membrane integrity.

  • Calculation: Calculate Pe​ using the equation: Pe​=−ln[1−CA​(t)/Ceq​]/[A×(1/VD​+1/VA​)×t] , where CA​ is the acceptor concentration, A is the filter area, and V represents well volumes.

Protocol C: Radiosynthesis of an 18F -PET Tracer via Aliphatic Substitution

Objective: To utilize a matched precursor (e.g., a 3-(tosyloxymethyl)-1-methylpiperazine analog) to generate an 18F -labeled PET tracer for neuroimaging (e.g., targeting CSF1R) [3].

Causality & Reagent Selection: Aqueous [18F]fluoride is highly hydrated and unreactive. To enable the SN​2 displacement of the tosylate leaving group, we use Kryptofix 2.22 (K2.22) and potassium carbonate ( K2​CO3​ ). K2.22 strongly chelates the potassium ion, leaving the [18F]fluoride as a "naked," highly nucleophilic anion in the aprotic solvent (acetonitrile).

Step-by-Step Methodology:

  • Isotope Trapping: Trap [18F]fluoride (produced via a cyclotron) on a QMA carbonate ion-exchange cartridge.

  • Elution: Elute the activity into a reaction vial using a solution of K2.22 (15 mg) and K2​CO3​ (3 mg) in MeCN/H2​O (8:2, 1 mL).

  • Azeotropic Drying: Evaporate the solvent under a stream of helium at 100°C. Add anhydrous acetonitrile (1 mL) and evaporate again. Repeat twice to ensure complete removal of water (critical for SN​2 success).

  • Radiolabeling: Add the tosylate precursor (2 mg) dissolved in anhydrous acetonitrile (0.5 mL) to the dried [18F]KF/K2.22 complex.

  • Reaction: Heat the sealed vial at 90°C for 10 minutes.

  • Self-Validation (Radio-TLC): Spot 1 µL of the reaction mixture on a silica TLC plate. Develop in EtOAc/Hexane and scan using a radio-TLC reader to confirm the conversion of free [18F]fluoride (baseline) to the lipophilic [18F]-tracer (migrating spot).

  • Purification: Quench the reaction with HPLC mobile phase and purify via semi-preparative Radio-HPLC to isolate the pure 3-( [18F]Fluoromethyl )-1-methylpiperazine derivative.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Molecules (MDPI) / ResearchGate (2025) URL:[Link]

  • Novel Piperazine Derivatives as Selective Antagonists of GluN2B-Containing NMDARs under Acidic pH Conditions Source: ACS Medicinal Chemistry Letters (2025) URL:[Link]

  • Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Tracers Source: National Institutes of Health (NIH) / ACS Chemical Neuroscience URL:[Link]

Application

Application Note: Continuous Flow Synthesis of N-Aryl Piperazine Derivatives

Introduction: A Paradigm Shift in Heterocyclic Chemistry Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including those for CNS disorde...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Heterocyclic Chemistry

Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including those for CNS disorders, cancer, and infectious diseases.[1] The synthesis of these scaffolds, particularly N-aryl piperazines, is a critical step in drug discovery and development.[2][3] Traditional batch synthesis methods, however, often face challenges related to long reaction times, safety concerns with exothermic reactions, and difficulties in scalability.[4][5]

Flow chemistry, or continuous flow processing, offers a transformative solution to these challenges.[6][7] By performing reactions in a continuously streaming fluid within a network of tubes or microreactors, this technology provides unparalleled control over reaction parameters such as temperature, pressure, and residence time.[8][9][10] This precise control leads to enhanced reaction rates, improved yields and selectivity, and significantly better safety profiles, especially when handling hazardous reagents or intermediates.[11][12][13] For the synthesis of active pharmaceutical ingredients (APIs), continuous flow has demonstrated the ability to shorten reaction times, improve process control, and integrate multiple steps, making it a key technology for sustainable and efficient pharmaceutical manufacturing.[9][14]

This application note provides a detailed guide to the experimental setup and a comprehensive protocol for the continuous flow synthesis of N-aryl piperazine derivatives via a palladium-catalyzed Buchwald-Hartwig amination, a widely used and robust C-N cross-coupling reaction.[1]

The Flow Chemistry Advantage for Piperazine Synthesis

The transition from batch to continuous flow for piperazine synthesis is driven by several key advantages:

  • Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given moment, drastically reducing the risk associated with highly exothermic reactions or the handling of hazardous materials.[5][8][13] The high surface-area-to-volume ratio of microreactors ensures rapid and efficient heat dissipation, preventing thermal runaways that can be a concern in large batch reactors.[12]

  • Superior Process Control: Flow systems enable precise and independent control over temperature, pressure, and residence time.[10] This level of control minimizes the formation of byproducts, such as the common bis-arylated species in piperazine synthesis, leading to cleaner reaction profiles and higher purity products.[15]

  • Rapid Optimization & Scalability: Reaction conditions can be screened and optimized rapidly by simply adjusting pump flow rates or reactor temperature, without the need to set up numerous individual experiments.[16] Scaling up production is achieved by either running the system for a longer duration or by "numbering up"—running multiple identical reactors in parallel—which avoids the complex and often unpredictable challenges of traditional batch scale-up.[12][17]

  • Integration and Automation: Flow chemistry setups are highly modular and can be configured to "telescope" multiple reaction steps without the need for intermediate isolation and purification.[18] Coupled with in-line analytical tools, these systems can be fully automated for efficient, unattended operation.[13]

Core Experimental Setup

A typical flow chemistry system for the synthesis of piperazine derivatives is assembled from several key modules. The modularity of these systems allows for easy customization to meet the specific demands of the reaction.[10]

System Components
  • Reagent Delivery System (Pumps): High-performance liquid chromatography (HPLC) pumps or syringe pumps are used to deliver precise and pulseless flows of the reactant solutions. For this application, two separate pumps are required: one for the piperazine/base solution and one for the aryl halide/catalyst solution.

  • Mixing Junction: A simple T-mixer or Y-mixer is used to combine the two reagent streams before they enter the reactor. Efficient mixing is crucial to ensure a homogeneous reaction mixture.[12]

  • Reactor Module: The heart of the system where the chemical transformation occurs. For homogeneous reactions like the one described, a coiled tube reactor made of a chemically inert material (e.g., PFA, stainless steel, or Hastelloy) is ideal.[19] The reactor is submerged in a temperature-controlled oil bath or mounted on a heated block to maintain the desired reaction temperature.

  • Back-Pressure Regulator (BPR): A BPR is placed at the exit of the reactor to maintain a constant pressure throughout the system. This allows the use of solvents at temperatures above their atmospheric boiling points, which can significantly accelerate reaction rates.[19]

  • In-line Analysis & Purification (Optional but Recommended): The product stream can be directed through an in-line UV-Vis or FTIR spectrometer for real-time reaction monitoring.[20] For integrated purification, the stream can be passed through a scavenger column to remove the catalyst or unreacted reagents.[18][21]

  • Product Collection: The final product stream is cooled and collected in a flask. For optimization studies, an automated fraction collector can be used.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental setup.

Flow_Setup cluster_pumps Reagent Delivery cluster_reaction Reaction & Control cluster_analysis Analysis & Collection P1 Pump A (Aryl Halide, Catalyst, Ligand) Mixer T-Mixer P1->Mixer P2 Pump B (Piperazine, Base) P2->Mixer Reactor Heated Coil Reactor (e.g., 10 mL PFA, 120 °C) Mixer->Reactor Homogeneous Mixture BPR Back-Pressure Regulator (e.g., 100 psi) Reactor->BPR Product Stream Analysis Optional In-line Analysis (UPLC-MS Sample Loop) BPR->Analysis Collection Product Collection Analysis->Collection

Caption: General experimental workflow for continuous synthesis.

Detailed Protocol: N-Arylation of Piperazine

This protocol details the synthesis of N-(4-methylphenyl)piperazine from piperazine and 4-chlorotoluene via a Buchwald-Hartwig amination.

Reagent Preparation
  • Solution A (Aryl Halide & Catalyst):

    • In a 50 mL volumetric flask, dissolve 4-chlorotoluene (1.26 g, 10.0 mmol).

    • Add a palladium precatalyst (e.g., G3 Buchwald precatalyst, 96 mg, 0.1 mmol, 1 mol%).[15]

    • Add a suitable phosphine ligand (e.g., XPhos, 95 mg, 0.2 mmol, 2 mol%).[15]

    • Add anhydrous toluene to make up the volume to 50 mL.

    • Degas the solution by bubbling argon through it for 15-20 minutes. This is critical to prevent catalyst deactivation.

  • Solution B (Piperazine & Base):

    • In a separate 50 mL volumetric flask, dissolve piperazine (2.58 g, 30.0 mmol, 3.0 equiv.).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.44 g, 15.0 mmol, 1.5 equiv.).[15]

    • Add anhydrous toluene to make up the volume to 50 mL.

    • Degas this solution with argon as well.

Chemical Reaction Pathway

Reaction_Scheme cluster_products Product Piperazine Piperazine Catalyst Pd Catalyst NaOtBu Base Toluene, 120 °C ArylHalide 4-Chlorotoluene Product N-(4-methylphenyl)piperazine Catalyst->Product

Caption: N-Arylation of piperazine via Buchwald-Hartwig coupling.

Step-by-Step Experimental Procedure
  • System Assembly: Assemble the flow chemistry system as shown in the workflow diagram. Ensure all connections are secure. A 10 mL PFA tubing reactor is suitable for initial optimization.

  • System Priming: Prime both pumps and their respective lines with anhydrous toluene to flush the system and ensure no air bubbles are present.

  • Heating: Set the reactor temperature to 120 °C and allow it to equilibrate. Set the BPR to 100 psi.

  • Initiate Flow:

    • Set Pump A (Solution A) to a flow rate of 0.25 mL/min.

    • Set Pump B (Solution B) to a flow rate of 0.25 mL/min.

    • This results in a total flow rate of 0.5 mL/min.

  • Calculate Residence Time: For a 10 mL reactor and a total flow rate of 0.5 mL/min, the residence time (τ) is calculated as:

    • τ = Reactor Volume / Total Flow Rate = 10 mL / 0.5 mL/min = 20 minutes.

  • Reach Steady State: Allow the system to run for at least three residence times (60 minutes) to ensure it has reached a steady state before collecting any samples for analysis.

  • Sample Collection & Analysis: Once at steady state, collect the product stream. Quench a small aliquot with water and extract with ethyl acetate. Analyze the organic layer by UPLC-MS or GC-MS to determine conversion and product purity.

  • System Shutdown: After the experiment, flush the entire system with clean solvent (toluene followed by isopropanol) to prevent clogging from residual catalyst or base.[22]

Process Optimization and Data

The true power of flow chemistry lies in the ease of process optimization.[17] By systematically varying parameters, optimal conditions can be identified quickly. A Design of Experiments (DoE) approach is highly recommended for this.[8][16]

ParameterRange ExploredOptimal ValueRationale
Temperature 100 - 160 °C120 °CBalances reaction rate with potential for catalyst decomposition at higher temperatures.
Residence Time 10 - 40 min20 minSufficient time for high conversion without significant byproduct formation.
Stoichiometry 1.5 - 4.0 equiv.3.0 equiv.An excess of piperazine suppresses the formation of the bis-arylated byproduct.[15]
Concentration 0.1 - 0.5 M0.2 MPrevents potential precipitation of reagents or products within the narrow tubing.

Table 1: Summary of parameters for optimization studies. Under the optimal conditions listed (120 °C, 20 min residence time), yields greater than 95% can typically be achieved.

Safety Considerations

While flow chemistry is inherently safer than batch processing, standard laboratory safety practices must be followed.[5]

  • Pressure: Always operate below the maximum pressure rating of the system components. Use a pressure relief valve as a secondary safety measure.

  • Hazardous Reagents: Handle strong bases like NaOtBu and palladium catalysts in an inert atmosphere (glovebox or Schlenk line) to avoid degradation and ensure safety.

  • Solvents: Use adequate ventilation and operate the system within a fume hood, especially when using heated solvents.

  • System Integrity: Regularly check tubing and fittings for leaks or signs of degradation.

Conclusion

The continuous flow synthesis of piperazine derivatives represents a significant advancement over traditional batch methods. It provides a safer, more efficient, and highly scalable platform for producing these vital pharmaceutical scaffolds.[6][9] The precise control over reaction parameters allows for rapid optimization, leading to higher yields and purities. By adopting this technology, researchers and drug development professionals can accelerate the discovery and manufacturing of next-generation therapeutics.

References

  • Title: Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis Source: ResearchGate URL: [Link]

  • Title: Flow Chemistry for the Synthesis of Heterocycles Source: springerprofessional.de URL: [Link]

  • Title: 7 Things to Keep in Mind When Adopting Flow Chemistry Source: Lab Unlimited URL: [Link]

  • Title: A General and Convenient Synthesis of N-Aryl Piperazines Source: ResearchGate URL: [Link]

  • Title: Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry Source: AZO Materials URL: [Link]

  • Title: Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin Source: ResearchGate URL: [Link]

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: PMC (PubMed Central) URL: [Link]

  • Title: Flow Chemistry Source: NJ Bio, Inc. URL: [Link]

  • Title: Continuous purification from flow chemistry systems with in line flash chromatography Source: Advion Interchim Scientific URL: [Link]

  • Title: Benefits of Continuous Flow Chemistry Source: Mettler Toledo URL: [Link]

  • Title: Inline purification in continuous flow synthesis – opportunities and challenges Source: ResearchGate URL: [Link]

  • Title: Hazardous Chemistry: Choosing Batch or Flow Source: Pharmaceutical Technology URL: [Link]

  • Title: Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques Source: Pure Synth URL: [Link]

  • Title: Integrating continuous flow synthesis with in-line analysis and data generation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

  • Title: In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry Source: PMC (PubMed Central) URL: [Link]

  • Title: Continuous flow reactor setup for the synthesis of sulfonamide (3) Source: ResearchGate URL: [Link]

  • Title: Inline purification in continuous flow synthesis – opportunities and challenges Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative Source: MDPI URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: NSF PAR URL: [Link]

  • Title: C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative Source: Semantic Scholar URL: [Link]

  • Title: Sustainable Production of Pharmaceutical Drugs Using Continuous Flow Reactors Source: Worcester Polytechnic Institute URL: [Link]

  • Title: Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Reactor design and selection for effective continuous manufacturing of pharmaceuticals Source: ScienceDirect URL: [Link]

  • Title: Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine Source: Academia.edu URL: [Link]

  • Title: Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing Source: Samsung Biologics URL: [Link]

  • Title: Synthesis of piperazines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Piperazines by C-H Functionalization Source: Encyclopedia.pub URL: [Link]

  • Title: 1-benzylpiperazine Source: Organic Syntheses URL: [Link]

  • Title: An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process Source: MDPI URL: [Link]

  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis Source: ResearchGate URL: [Link]

Sources

Method

Application Note: 3-(Fluoromethyl)-1-methylpiperazine as a Strategic Building Block in CNS PET Tracer Development

Introduction & Mechanistic Rationale The development of Positron Emission Tomography (PET) radioligands for Central Nervous System (CNS) targets requires a delicate balance of high binding affinity, metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of Positron Emission Tomography (PET) radioligands for Central Nervous System (CNS) targets requires a delicate balance of high binding affinity, metabolic stability, and optimal lipophilicity for Blood-Brain Barrier (BBB) penetration. The methylpiperazine moiety is a privileged pharmacophore found in numerous CNS-active compounds, including colony-stimulating factor 1 receptor (CSF1R) inhibitors used to image neuroinflammation[1] and Sigma-1 receptor ligands[2].

Historically, many of these tracers have been labeled with Carbon-11 (t1/2 = 20.4 min) via N-methylation (e.g., [11C]CPPC)[1]. However, the short half-life of Carbon-11 limits its clinical utility to facilities with an on-site cyclotron. To overcome this, radiochemists have turned to bioisosteric replacement, specifically utilizing 3-(Fluoromethyl)-1-methylpiperazine (commercially available as a chiral building block, e.g., CAS 2387560-48-5[3]) to introduce a Fluorine-18 label (t1/2 = 109.8 min)[4].

Causality in Design: Placing the fluoromethyl group at the 3-position of the piperazine ring serves a dual purpose. First, it provides a primary carbon center ideal for late-stage aliphatic nucleophilic radiofluorination. Second, the steric bulk adjacent to the secondary amine shields the piperazine ring from rapid oxidative metabolism by cytochrome P450 enzymes, enhancing the in vivo stability of the tracer without drastically altering the basicity (pKa) required for target engagement.

Radiosynthesis Workflow & Logical Relationships

The conversion of a target scaffold into a viable [18F]-PET tracer requires the synthesis of a suitable leaving group (typically a tosylate or mesylate) followed by rigorous radiofluorination.

Radiosynthesis A Target Scaffold (e.g., CSF1R Inhibitor) C Tosylate Precursor (Radiolabeling Ready) A->C Scaffold Assembly B 3-(Hydroxymethyl)- 1-methylpiperazine B->C Tosylation (TsCl) E [18F]Fluoromethyl PET Tracer C->E SN2 Substitution (DMSO, 130°C) D [18F]Fluoride + K2.2.2 (Azeotropic Drying) D->E Naked [18F]F-

Fig 1. Radiosynthesis workflow for [18F]fluoromethyl-piperazine PET tracers.

Step-by-Step Experimental Protocols

The following protocols outline a self-validating system for synthesizing and radiolabeling 3-(fluoromethyl)-1-methylpiperazine derivatives.

Protocol A: Synthesis of the Radiolabeling Precursor (Tosylate)

To enable late-stage radiofluorination, the hydroxyl group of the 3-(hydroxymethyl) intermediate must be converted into a good leaving group.

  • Preparation: Dissolve 1.0 eq of the 3-(hydroxymethyl)-1-methylpiperazine intermediate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis & Neutralization: Add 3.0 eq of triethylamine (TEA) and 0.2 eq of 4-dimethylaminopyridine (DMAP).

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.5 eq of p-toluenesulfonyl chloride (TsCl) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC until the starting material is consumed.

  • Purification: Wash with saturated NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography.

Expert Insight (Causality): DMAP acts as a nucleophilic catalyst, accelerating the tosylation of the sterically hindered primary alcohol. TEA is strictly required to neutralize the generated HCl; without it, the basic nitrogens of the piperazine ring would protonate, rendering the molecule insoluble and halting the reaction.

Protocol B: Automated Late-Stage [18F]Radiofluorination

This protocol is designed for standard automated synthesis modules (e.g., GE Tracerlab FXFN).

  • Isotope Isolation: Trap cyclotron-produced [18F]fluoride (typically 10–50 GBq) onto a pre-conditioned QMA (quaternary methylammonium) carbonate ion-exchange cartridge.

  • Elution: Elute the [18F]fluoride into the reactor using 1.5 mL of an eluent solution containing Kryptofix 2.2.2 (K2.2.2, 15 mg) and K2CO3 (3 mg) dissolved in a mixture of acetonitrile (MeCN) and water (80:20 v/v)[2].

  • Azeotropic Drying: Heat the reactor to 95°C under a helium stream and vacuum. Add 1.0 mL of anhydrous MeCN and evaporate to dryness. Repeat this step twice.

    • Causality: Water strongly hydrates the fluoride ion, drastically reducing its nucleophilicity. Repeated azeotropic distillation ensures the generation of "naked", highly reactive[18F]fluoride, which is essential for successful aliphatic substitution[2].

  • Nucleophilic Substitution: Dissolve 3–5 mg of the tosylate precursor (from Protocol A) in 0.5 mL of anhydrous DMSO. Add to the dried [18F]fluoride.

  • Heating: Seal the reactor and heat at 130°C for 10 minutes.

    • Causality: The branch close to the reaction center (the piperazine ring) sterically inhibits the SN2 backside attack of the nucleophile. Standard conditions (MeCN at 85°C) will fail. Switching to a higher boiling polar aprotic solvent (DMSO) at 130°C provides the necessary activation energy to overcome this steric barrier[2].

  • Quenching & Purification: Cool the reactor to 40°C, quench with 1.5 mL of HPLC mobile phase, and purify the mixture via semi-preparative radio-HPLC.

Protocol C: Validation and Quality Control (Self-Validating System)
  • Formulation: Collect the HPLC fraction containing the product, dilute with water, trap on a C18 Sep-Pak, wash with sterile water, and elute with 1 mL of absolute ethanol into 9 mL of sterile saline (final formulation: 10% EtOH in saline).

  • Verification: Inject an aliquot onto an analytical radio-HPLC system alongside a non-radioactive 19F-reference standard (synthesized directly from commercial 3-(fluoromethyl)-1-methylpiperazine[3]).

  • Release Criteria: The protocol is self-validating if the radioactive peak strictly co-elutes with the UV peak of the 19F-reference standard. Radiochemical purity must exceed 95%, and molar activity should be >50 GBq/μmol.

Quantitative Data: Isotope & Affinity Comparison

The transition from Carbon-11 to Fluorine-18 via fluoromethylation rarely disrupts the binding affinity of the pharmacophore, while vastly improving the logistical viability of the tracer for multi-center imaging studies.

Tracer Core / AnalogPrimary TargetRadiometal / IsotopeHalf-life (t1/2)Target Affinity (IC50)Key Structural Motif
[11C]CPPC CSF1RCarbon-1120.4 min0.8 – 4.1 nM4-methylpiperazine
[18F]Psa374 CSF1RFluorine-18109.8 min< 1.0 nM4-fluoromethylpiperazine
[11C]SA 4503 Sigma-1Carbon-1120.4 min4.6 nMmethyl ether
[18F]FM-SA 4503 Sigma-1Fluorine-18109.8 minHigh (Specific)fluoromethyl ether

Data synthesized from comparative evaluations of CSF1R and Sigma-1 radioligands[1],[4],[2].

Biological Application: Imaging Neuroinflammation

Neuroinflammation is a hallmark of neurodegenerative diseases such as Alzheimer's, multiple sclerosis, and glioblastoma. Microglial activation drives this process and is accompanied by the heavy upregulation of CSF1R[4]. By utilizing a 3-(fluoromethyl)-1-methylpiperazine derivative, researchers can achieve high-contrast PET imaging of this pathological cascade.

BiologicalPathway A Neuroinflammation (Microglial Activation) B CSF1R Upregulation A->B Disease Pathology C [18F]Tracer Binding B->C High Affinity D PET Signal Detection C->D 511 keV Photons

Fig 2. Mechanism of CSF1R-targeted PET imaging in neuroinflammation.

When administered in vivo, these fluorinated analogs demonstrate robust brain penetration and specific binding that correlates directly with microglial density, providing a non-invasive biomarker for disease progression and therapeutic monitoring[1].

References

  • Discovery of a High-Affinity Fluoromethyl Analog of[11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of a High-Affinity Fluoromethyl Analog of [11C]CPPC and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Source: ACS Publications - American Chemical Society URL:[Link]

  • Synthesis and initial PET imaging of new potential NK1 receptor radioligands Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Fluorination of Piperazine Rings

Welcome to the technical support center dedicated to the regioselective fluorination of piperazine rings. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the regioselective fluorination of piperazine rings. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during these challenging synthetic transformations. The strategic introduction of fluorine into piperazine scaffolds can significantly enhance the pharmacokinetic and pharmacodynamic properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, achieving regiocontrol on the unsymmetrical piperazine ring presents a significant synthetic hurdle. This guide provides practical, field-proven insights to navigate these complexities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the regioselective fluorination of piperazine rings in a question-and-answer format, focusing on the causality behind the experimental choices.

Issue 1: Poor Regioselectivity Between N1 and N4 in Electrophilic Fluorination

Question: My electrophilic fluorination of an N-substituted piperazine is resulting in a mixture of N1 and N4 fluorinated products with poor selectivity. How can I improve the regioselectivity?

Answer: This is a common challenge stemming from the similar nucleophilicity of the two nitrogen atoms in the piperazine ring.[4][5] The regioselectivity is influenced by a combination of electronic and steric factors. Here’s a troubleshooting guide:

Troubleshooting & Optimization Steps:

  • Evaluate the N-Substituent: The electronic and steric nature of the existing substituent on one of the piperazine nitrogens is the primary determinant of regioselectivity.

    • Electron-Withdrawing Groups (EWGs): If your N-substituent is an EWG (e.g., acyl, sulfonyl), the adjacent nitrogen (N1) will be less nucleophilic, directing fluorination to the more distant, more basic nitrogen (N4). If you are still seeing a mixture, the deactivating effect may be insufficient.

    • Electron-Donating Groups (EDGs) and Steric Hindrance: Bulky or electron-donating substituents will sterically hinder the adjacent nitrogen, favoring fluorination at the less hindered N4 position.

  • Choice of Fluorinating Agent: The reactivity of the electrophilic fluorinating agent plays a crucial role.

    • Highly Reactive Agents: Reagents like Selectfluor® are highly reactive and may exhibit lower selectivity.[1][6]

    • Less Reactive Agents: Consider using a less reactive agent like N-Fluorobenzenesulfonimide (NFSI), which can sometimes offer better discrimination between the two nitrogen atoms, especially at lower temperatures.[7][8][9]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reactivity of both the piperazine and the fluorinating agent. Experiment with a range of anhydrous aprotic solvents like acetonitrile, dichloromethane, or THF.[5][10]

  • Protecting Group Strategy: This is the most robust method for ensuring high regioselectivity. By protecting one nitrogen, you chemically differentiate it from the other.[4][11]

    • Mono-protection: Start with a mono-protected piperazine, such as N-Boc-piperazine. The Boc group deactivates the nitrogen it is attached to, directing fluorination to the unprotected nitrogen.[4][5] The protecting group can be removed in a subsequent step.

    • Orthogonal Protecting Groups: For more complex syntheses requiring sequential functionalization of both nitrogens, an orthogonal protecting group strategy is ideal.[4][11][12][13] This involves using two different protecting groups (e.g., Boc and Cbz) that can be removed under distinct conditions.[4]

Issue 2: Formation of Di-fluorinated Byproduct

Question: I am attempting a mono-fluorination of piperazine, but I am observing a significant amount of the 1,4-di-fluorinated byproduct. How can I suppress this?

Answer: The formation of di-substituted byproducts is a classic problem when working with unsubstituted piperazine due to the presence of two reactive sites.[5]

Troubleshooting & Optimization Steps:

  • Stoichiometry Control: Use a large excess of piperazine (5-10 equivalents) relative to the electrophilic fluorinating agent. This statistically favors the reaction of the fluorinating agent with an unreacted piperazine molecule over the mono-fluorinated product.[5]

  • Slow Addition: Add the fluorinating agent slowly and at a low temperature. This helps to maintain a low concentration of the electrophile, reducing the likelihood of a second fluorination event on the already mono-fluorinated piperazine.[5]

  • In-situ Protonation: If the reaction conditions allow, using a proton source to form the mono-protonated piperazine salt can be effective. The positive charge on one nitrogen deactivates it towards further electrophilic attack.

Frequently Asked Questions (FAQs)

Q1: What are the best electrophilic fluorinating agents for piperazine rings?

A1: The most commonly used electrophilic "F+" sources for amines are N-F reagents.[1] Two of the most versatile and widely used agents are:

  • Selectfluor® (F-TEDA-BF4): This is a highly reactive, stable, and easy-to-handle crystalline solid.[1][6] It is soluble in polar aprotic solvents and is compatible with a wide range of functional groups.[6]

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is another stable, crystalline solid that is a powerful electrophilic fluorinating agent.[7][8][9] It is often used for the fluorination of carbanions, enolates, and heteroaromatics.[1]

The choice between them often depends on the specific substrate and the desired level of reactivity and selectivity.[10]

Q2: Can I perform a nucleophilic fluorination on a piperazine ring?

A2: Direct nucleophilic fluorination on an unsubstituted C-H bond of the piperazine ring is not a standard transformation. However, nucleophilic fluorination can be employed in several indirect ways:

  • Ring Construction: A fluorinated building block can be used to construct the piperazine ring itself. For instance, reacting a fluorinated precursor with an appropriate diamine.

  • On a Substituent: If the piperazine ring bears a substituent with a suitable leaving group, a nucleophilic fluorination can be performed on that substituent.

  • Aromatic Nucleophilic Substitution (SNAr): If the piperazine is a nucleophile attacking a fluorine-substituted electron-deficient aromatic or heteroaromatic ring, this is a very common and effective strategy.[14][15][16][17]

Q3: How can I monitor the progress of my piperazine fluorination reaction?

A3: The choice of analytical technique depends on the properties of your specific compounds.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for monitoring the disappearance of starting material and the appearance of products.[18][19][20] A reverse-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable piperazine derivatives, GC-MS can provide both separation and mass information.[21] Derivatization may sometimes be necessary to improve volatility.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique, as it provides both separation and mass data for a wide range of compounds without the need for volatility.[20]

Q4: What are the key safety precautions when working with electrophilic fluorinating agents?

A4: Safety is paramount.[10]

  • Consult the SDS: Always read the Safety Data Sheet for the specific reagent you are using.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Handle all fluorinating agents in a well-ventilated fume hood.

  • Inert Atmosphere: Many fluorinating agents are sensitive to moisture. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Compatibility: Be aware of incompatibilities. For example, Selectfluor® can react exothermically with DMF.[10]

Data and Protocols

Table 1: Comparison of Electrophilic Fluorinating Agents
ReagentStructureAdvantagesDisadvantagesTypical Solvents
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)High reactivity, bench-stable, crystalline, easy to handle[1][6]Can be less selective with highly reactive substratesAcetonitrile, DCM
N-Fluorobenzenesulfonimide (NFSI) Crystalline, stable, commercially available[1]Can require higher temperatures for less reactive substratesAcetonitrile, THF, DCM
Experimental Protocol: Regioselective Mono-fluorination of N-Boc-piperazine

This protocol describes a general procedure for the selective fluorination of the unprotected nitrogen of N-Boc-piperazine using Selectfluor®.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-Boc-piperazine (1.0 eq).

  • Dissolve the N-Boc-piperazine in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve Selectfluor® (1.1 eq) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the Selectfluor® solution to the stirred N-Boc-piperazine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-N'-fluoropiperazine.

Diagrams

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity (N1/N4 Mixture) check_sub Analyze N-Substituent (Steric/Electronic Effects) start->check_sub change_reagent Switch to a Less Reactive Fluorinating Agent (e.g., NFSI) check_sub->change_reagent Substituent effect is minimal lower_temp Lower Reaction Temperature check_sub->lower_temp Substituent effect is significant change_reagent->lower_temp success Improved Regioselectivity change_reagent->success Improved use_pg Implement Protecting Group Strategy (e.g., N-Boc-piperazine) lower_temp->use_pg Still poor selectivity lower_temp->success Improved use_pg->success

Caption: A decision-making workflow for troubleshooting poor regioselectivity in piperazine fluorination.

General Mechanism for Electrophilic Fluorination of a Secondary Amine

cluster_0 Mechanism R2NH R₂NH (Piperazine N) transition_state [R₂NH---F---N⁺R'₃]‡ R2NH->transition_state Nucleophilic Attack NF_reagent F-N⁺R'₃ (e.g., Selectfluor) NF_reagent->transition_state product R₂NF (Fluorinated Piperazine) transition_state->product byproduct HN⁺R'₃ transition_state->byproduct

Caption: Simplified mechanism of electrophilic fluorination at a piperazine nitrogen.

References

  • Vertex AI Search. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.
  • PMC. (n.d.).
  • Alfa Chemistry. (n.d.).
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Organic Chemistry Portal. (2023).
  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • MDPI. (2026, March 3). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents.
  • Benchchem. (2025, December).
  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • PMC. (n.d.).
  • Benchchem. (2025, December).
  • JOCPR. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • MDPI. (2023, April 23).
  • Bryn Mawr College. (n.d.).
  • PubMed. (2016, April 1).
  • PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (1999, June 17). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • PubMed. (2009, August 7). Expedite Protocol for Construction of Chiral Regioselectively N-protected Monosubstituted Piperazine, 1,4-diazepane, and 1,4-diazocane Building Blocks.
  • RSC Publishing. (n.d.).
  • Benchchem. (2025, December).
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Benchchem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Semantic Scholar. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Benchchem. (2025).
  • Benchchem. (n.d.).
  • Semantic Scholar. (2023, April 20).
  • OPUS at UTS. (2013, October 21). Analytical Methods.
  • Pharmaceutical Technology. (2013, October 2). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(10).
  • Beilstein Journal of Organic Chemistry. (2010, April 26). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles.
  • RSC Publishing. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • RSC Publishing. (n.d.). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1.
  • PMC. (n.d.). 1-[Bis(4-fluorophenyl)methyl]piperazine.
  • RSC Publishing. (n.d.). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Fluorinated Compounds in Aqueous Media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of fluorinated compounds. The unique physicochemical properties imparted by fluorine, while beneficial for metabolic stability and binding affinity, frequently introduce significant solubility challenges.[1][2][3] This resource is designed to provide both the theoretical understanding and practical methodologies needed to overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does adding fluorine to my compound drastically decrease its aqueous solubility?

A: The effect of fluorine on solubility is complex and often counterintuitive. While fluorine is the most electronegative element, which might suggest increased polarity, its impact on solubility is governed by several competing factors:

  • Increased Lipophilicity: Replacing a hydrogen atom with a fluorine atom generally increases the molecule's lipophilicity (LogP).[1] This is a primary reason for reduced aqueous solubility.

  • Hydrophobicity and "Lipophobicity": Highly fluorinated chains are intensely hydrophobic. Simultaneously, they are also "lipophobic," meaning they do not interact favorably with hydrocarbon environments.[4][5] This dual nature can make finding a suitable solvent challenging.

  • Weak Hydrogen Bond Acceptor: The C-F bond is a very weak hydrogen bond acceptor.[6] Unlike more common heteroatoms like oxygen or nitrogen, fluorine does not readily participate in the hydrogen-bonding network of water, which is a critical factor for aqueous solubility.[7]

  • Electron-Withdrawing Effects: Fluorine's strong inductive electron-withdrawing effect can lower the pKa of nearby basic groups (making them weaker bases) or acidic groups (making them stronger acids).[1][8] This alteration can change the ionization state of the molecule at a given pH, significantly impacting its solubility.[8]

  • Intramolecular Hydrogen Bonding: In some cases, fluorine can form an intramolecular hydrogen bond (e.g., with a nearby hydroxyl group), which masks polar groups and prevents them from interacting with water, thereby reducing solubility.[6][9]

Q2: What is the first thing I should try when my fluorinated compound won't dissolve for an in vitro assay?

A: For initial in vitro screening, the most common and straightforward approach is to use a water-miscible organic co-solvent. The goal is to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) or ethanol, which can then be diluted into your aqueous assay media.

Key First Steps:

  • Prepare a High-Concentration Stock: Attempt to dissolve the compound in 100% DMSO at a high concentration (e.g., 10-50 mM). Gentle warming or sonication can assist.

  • Serial Dilution: Serially dilute this stock solution into your aqueous buffer or cell culture medium.

  • Observe for Precipitation: After dilution, visually inspect the solution immediately and after a short incubation period (e.g., 30-60 minutes) for any signs of precipitation or cloudiness. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid artifacts.

If precipitation occurs at your desired final concentration, you will need to explore more advanced solubilization techniques detailed in the troubleshooting guide below.

Q3: What are the main strategies I can use if simple co-solvents are not sufficient?

A: When simple co-solvents fail, a range of formulation strategies can be employed. These are chosen based on the compound's properties, the intended application (e.g., in vitro assay vs. in vivo oral delivery), and the required concentration. The primary strategies include:

  • Surfactants: Using detergents to form micelles that encapsulate the hydrophobic compound.[10]

  • Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the drug.[11][12][13]

  • Amorphous Solid Dispersions (ASDs): Converting the stable, low-solubility crystalline form of the drug into a high-energy, more soluble amorphous state, stabilized by a polymer.[14][15][16]

  • Lipid-Based Formulations (LBFs): Dissolving the compound in a mixture of lipids, surfactants, and co-solvents, which can form emulsions or microemulsions upon dilution.[17][18][19]

Troubleshooting Guide: Experimental Scenarios & Solutions

Scenario 1: My compound dissolves in a co-solvent initially but precipitates out of the aqueous assay buffer over time.

This common issue arises from creating a supersaturated solution that is thermodynamically unstable. The initial dissolution in a co-solvent provides the kinetic energy to overcome the crystal lattice energy, but upon dilution into an aqueous environment where the compound has poor solubility, it crashes out to return to its more stable crystalline form.

Solution: Amorphous Solid Dispersions (ASDs) with Precipitation Inhibitors

For oral drug delivery and sometimes for complex in vitro systems, an ASD is the most robust solution.[14] An ASD converts the drug to its high-energy amorphous form, which has a higher apparent solubility than the crystalline form.[15] A carrier polymer is included to stabilize this state and can also act as a "precipitation inhibitor" in solution, prolonging the state of supersaturation.[14][20]

Spray drying is a common method for producing ASDs.[15]

  • Solvent Selection: Dissolve the fluorinated API and a carrier polymer (e.g., PVP 90, HPMC-AS) in a common volatile solvent or solvent mixture (e.g., acetone, methanol).[20]

  • Atomization: Pump the resulting solution through a nozzle, atomizing it into fine droplets inside a drying chamber.[20]

  • Drying: A hot stream of an inert gas (e.g., nitrogen) rapidly evaporates the solvent from the droplets.[20]

  • Collection: The rapid solvent removal traps the API in an amorphous state, dispersed within the polymer matrix. The resulting solid powder is then collected.[15]

This ASD powder can then be used for dissolution testing or formulated into a final dosage form.

Scenario 2: I need to prepare a stable aqueous solution for a cell-based assay and DMSO is not an option or is causing toxicity.

When a standard co-solvent approach is insufficient or undesirable, cyclodextrins offer an excellent alternative for solubilizing compounds for in vitro use.

Solution: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They act as "host" molecules, encapsulating the poorly soluble "guest" drug molecule within their cavity, thereby increasing its apparent water solubility.[11][21][]

The choice of cyclodextrin depends on the size and shape of the drug molecule and the desired solubility enhancement.

Cyclodextrin DerivativeAbbreviationKey Properties & Uses
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility, low toxicity. Most commonly used for parenteral and oral formulations.[12]
Sulfobutylether-β-Cyclodextrin SBE-β-CDHigh aqueous solubility, negatively charged. Excellent for solubilizing basic drugs and for IV formulations.[13]
Randomly Methylated-β-Cyclodextrin RM-β-CDHigh solubilizing capacity but associated with higher toxicity; primarily used for in vitro applications.[13]
β-Cyclodextrin β-CDLower aqueous solubility and potential for nephrotoxicity limit its use, primarily used in oral solid dosage forms.[]
  • Prepare Cyclodextrin Stock Solutions: Prepare a series of aqueous stock solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations (e.g., 5%, 10%, 20% w/v) in your target buffer.

  • Add Excess Drug: Add an excess amount of your solid fluorinated compound to each cyclodextrin solution. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Drug: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify Solubilized Drug: Carefully take an aliquot of the clear supernatant, dilute it in a suitable organic solvent (e.g., acetonitrile, methanol), and quantify the drug concentration using a validated analytical method like HPLC-UV.

  • Analyze Results: Plot the concentration of the solubilized drug against the concentration of the cyclodextrin. The slope and shape of this phase-solubility diagram will indicate the stoichiometry and stability of the complex formed.

Scenario 3: My fluorinated drug has poor oral bioavailability in animal studies due to its low aqueous solubility.

For improving oral bioavailability, the goal is to keep the drug in a dissolved state within the gastrointestinal (GI) tract long enough for absorption to occur.[17] Lipid-based formulations are an excellent strategy for this purpose.[18][19]

Solution: Lipid-Based Formulations (LBFs)

LBFs are isotropic mixtures of oils, surfactants, and co-solvents in which the drug is dissolved.[17] When this mixture encounters the aqueous environment of the GI tract, it spontaneously forms fine oil-in-water emulsions or microemulsions, keeping the drug solubilized and ready for absorption.[18][19] This approach effectively bypasses the dissolution step, which is often the rate-limiting factor for poorly soluble drugs.[17]

// Nodes Capsule [label="LBF Capsule\n(Drug dissolved in lipids,\nsurfactants, co-solvents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stomach [label="Stomach (Aqueous Environment)"]; Dispersion [label="Dispersion into Emulsion/\nMicroemulsion Droplets", fillcolor="#FBBC05", fontcolor="#202124"]; Digestion [label="Digestion by Lipases\n+ Bile Salt Micelles"]; MixedMicelles [label="Drug incorporated into\nMixed Micelles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Absorption [label="Absorption across\nIntestinal Epithelium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PortalVein [label="Portal Vein Circulation"];

// Edges Capsule -> Stomach [label="Oral\nAdministration"]; Stomach -> Dispersion [label="Spontaneous\nEmulsification"]; Dispersion -> Digestion [label="Transit to\nIntestine"]; Digestion -> MixedMicelles; MixedMicelles -> Absorption [label="Enhanced Drug\nConcentration Gradient"]; Absorption -> PortalVein; } caption: "LBF Mechanism for Enhanced Oral Bioavailability."

  • Excipient Screening: The first step is to determine the solubility of the fluorinated drug in various pharmaceutical-grade oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Ternary Phase Diagrams: Constructing ternary phase diagrams helps identify the optimal ratios of oil, surfactant, and co-solvent that form stable microemulsions upon dilution.

  • Loading Capacity: The formulation must be able to dissolve the required dose of the drug and remain stable without precipitation upon storage.

  • Dispersion and Digestion Testing: In vitro tests are performed to see how well the formulation disperses in simulated gastric and intestinal fluids and how it behaves under lipolysis conditions, which mimic digestion in the gut.

LBFs are a powerful tool for overcoming the bioavailability challenges of highly lipophilic and poorly soluble compounds, a category where many fluorinated drugs reside.[23]

Summary of Solubilization Techniques

TechniqueMechanism of ActionKey AdvantagesKey DisadvantagesTypical Application
Co-solvents Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[24]Simple, quick for initial screening, inexpensive.Can cause cellular toxicity; risk of precipitation upon dilution.In vitro screening, early-stage assays.
Surfactants Forms micelles that encapsulate the hydrophobic drug in their core.[10]High solubilization capacity.Can interfere with some biological assays; potential toxicity.In vitro assays, specialized formulations.
Cyclodextrins Forms a host-guest inclusion complex, shielding the drug from water.[12][21]Low toxicity (esp. derivatives), high stability, well-established.Limited by drug size/shape; can be expensive.In vitro, parenteral, oral, and ophthalmic formulations.
Amorphous Solid Dispersions Converts crystalline drug to a high-energy amorphous state.[14]Significant solubility enhancement, can sustain supersaturation.[15]Requires specialized manufacturing (e.g., spray drying); potential for physical instability.Oral solid dosage forms.
Lipid-Based Formulations Drug is dissolved in a lipidic carrier, forming an emulsion in the GI tract.[17][19]Bypasses dissolution step, enhances absorption via lymphatic pathway.[23]Complex formulation development; potential for GI side effects.Oral delivery of highly lipophilic drugs.

References

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. [Link]

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. [Link]

  • Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations - Ascendia Pharmaceutical Solutions. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. [Link]

  • Theoretical prediction of the solubility of fluorinated C(60) - PubMed. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]

  • Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants - American Chemical Society. [Link]

  • The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates | Langmuir - ACS Publications. [Link]

  • Theoretical prediction of the solubility of fluorinated C 60 - RSC Publishing. [Link]

  • The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC. [Link]

  • The role of fluorine in medicinal chemistry. [Link]

  • Understanding the phase and solvation behavior of fluorinated ionic liquids - Pure. [Link]

  • Natural surfactants towards a more sustainable fluorine chemistry - IRIS . [Link]

  • Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis | Biochemical Journal | Portland Press. [Link]

  • Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide | Request PDF - ResearchGate. [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. [Link]

  • Fluorinated Surfactants | Orion Fire Engineering. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. [Link]

  • Organic Fluorine Surfactant. [Link]

  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development - PMC. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu. [Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. [Link]

  • Predicting Solubility | Rowan. [Link]

  • Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC. [Link]

  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. [Link]

  • Intramolecular Hydrogen Bonding in Medicinal Chemistry - ACS Publications. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. [Link]

  • Solvent-Based Spray Drying and Amorphous Solid Dispersions (ASD) - Codis. [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC. [Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development | American Pharmaceutical Review. [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs - Al-Kindi. [Link]

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Troubleshooting

optimization of reaction conditions for C-H functionalization of piperazines

Welcome to the Advanced Application Support Center for Piperazine Derivatization. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for Piperazine Derivatization. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the complex chemical space of piperazine C–H functionalization.

Piperazines are privileged scaffolds, ranking among the top three most utilized N-heterocycles in FDA-approved pharmaceuticals[1]. However, their dual Lewis-basic nitrogen centers present unique challenges, frequently leading to catalyst poisoning, poor regioselectivity, and over-oxidation during late-stage functionalization[2]. This guide provides field-proven insights, self-validating protocols, and mechanistic causality to ensure your experimental success.

Section 1: Quantitative Method Comparison

Before troubleshooting, it is critical to select the appropriate functionalization manifold. The table below summarizes the quantitative performance and parameters of the three primary methodologies used for piperazine C(sp³)–H functionalization.

MethodologyTypical CatalystOxidant / Energy SourceRegioselectivity ControlTypical YieldsPrimary Limitation
Photoredox Catalysis Ir(ppy)₃, 4CzIPN, FlavinsBlue LED ( )Excellent (via N-protecting groups)70–95%Requires specialized photoreactor setup
Cross-Dehydrogenative Coupling (CDC) Cu(OAc)₂, RuCl₃, Pd(OAc)₂TBHP, DTBP, or O₂Moderate (Steric/Electronic driven)50–85%Prone to metal-poisoning by substrate
Electrochemical Oxidation Carbon / Pt ElectrodesElectrical CurrentGood (Potential-controlled)60–90%Requires potentiostat and electrolyte optimization
Section 2: Troubleshooting Guides & FAQs

Q1: My photoredox α-alkylation is yielding a complex mixture of regioisomers. How do I control site-selectivity between the four available α-carbons? Causality & Solution: In photoredox catalysis, the reaction initiates via a Single Electron Transfer (SET) from the nitrogen lone pair to the excited photocatalyst. If both nitrogens have similar electron densities (e.g., N,N'-dialkyl piperazines), SET occurs randomly, leading to a statistical mixture of α-amino radicals. To resolve this, you must electronically differentiate the nitrogens. Protect one nitrogen with an electron-withdrawing group (e.g., Boc, Ts, or an amide). A Boc-protected nitrogen has an oxidation potential significantly higher ( >+1.5 V vs SCE) than an N-alkyl nitrogen ( ∼+0.8 V vs SCE). This thermodynamic difference guarantees that the photocatalyst will exclusively oxidize the N-alkyl lone pair, directing the functionalization entirely to the adjacent α-carbons[3].

Q2: I am attempting a transition-metal-catalyzed Cross-Dehydrogenative Coupling (CDC) using a Cu/Ru catalyst, but my conversion stalls at <10%. What is happening? Causality & Solution: You are experiencing substrate-induced catalyst poisoning. The piperazine ring contains two highly basic nitrogen atoms with a bite angle that makes it a perfect bidentate ligand. These nitrogens strongly coordinate to the empty d-orbitals of transition metals, forming stable, unreactive chelates that outcompete the oxidant or the coupling partner[1]. Fix: Switch to a metal-free organic photoredox catalyst (e.g., 4CzIPN)[4]. If you must use CDC, pre-form a salt of the piperazine using a mild Lewis acid (like BF₃·OEt₂) or a Brønsted acid. This ties up the basic lone pairs, releasing them slowly into the catalytic cycle and preventing bulk catalyst deactivation[5].

Q3: My late-stage functionalization is resulting in over-oxidation, yielding pyrazines or cleaved amides instead of the desired α-substituted piperazine. How do I stop this? Causality & Solution: α-Amino radicals easily undergo a second oxidation event to form iminium ions. If your nucleophile or radical acceptor is too slow to trap the intermediate, the iminium can tautomerize to an enamine and oxidize further, eventually degrading the piperazine core[2]. Fix: Ensure your radical acceptor (e.g., a Michael acceptor) is present in excess (2–3 equivalents). Alternatively, use a redox-neutral Hydrogen Atom Transfer (HAT) co-catalyst system (such as thiols) to rapidly quench the radical post-functionalization, preventing the second SET event[4].

Section 3: Mechanistic Pathways

Understanding the electron flow is critical for optimizing reaction conditions. Below are the mechanistic pathways for the two most common functionalization strategies.

Photoredox PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue LED (hv) PC_star->PC SET (Reduction) RadicalCation Amine Radical Cation PC_star->RadicalCation SET (Oxidation) Piperazine N-Alkyl Piperazine Piperazine->RadicalCation -e⁻ AlphaRadical α-Amino Radical RadicalCation->AlphaRadical -H⁺ (Deprotonation) Product α-Functionalized Piperazine AlphaRadical->Product + Radical Acceptor

Photoredox-mediated α-amino radical generation and trapping in piperazines.

CDC Substrate Piperazine Substrate Iminium Iminium Ion Intermediate Substrate->Iminium Metal/Oxidant (-2e⁻, -H⁺) Oxidant Oxidant (e.g., TBHP) Metal Metal Catalyst (Cu/Ru) Oxidant->Metal Activation Product Cross-Coupled Product Iminium->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product Addition

Transition-metal catalyzed Cross-Dehydrogenative Coupling (CDC) pathway.

Section 4: Self-Validating Experimental Protocols
Protocol A: Photoredox α-C–H Alkylation of Piperazines

This protocol utilizes a metal-free organic dye to prevent substrate poisoning and relies on a self-validating degassing step to ensure triplet state survival[4].

Reagents: N-Boc-N'-methylpiperazine (1.0 equiv), Radical Acceptor (e.g., methyl acrylate, 2.0 equiv), 4CzIPN (2 mol%), K₂HPO₄ (1.5 equiv), anhydrous DMA (0.1 M).

  • Preparation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the piperazine substrate, 4CzIPN, and K₂HPO₄.

  • Solvent Addition & Degassing: Add anhydrous DMA and the radical acceptor.

    • Validation Checkpoint: Perform three freeze-pump-thaw cycles. The system is validated when the solution ceases to evolve gas bubbles during the third thaw cycle, confirming the complete removal of triplet-quenching oxygen.

  • Irradiation: Backfill with Argon. Irradiate the mixture using a 34 W Blue LED lamp (450 nm) at room temperature.

    • Validation Checkpoint: Place a cooling fan next to the setup. The internal temperature must not exceed 30°C to prevent thermal background decomposition. Take an LC-MS aliquot at 2 hours; you should observe the [M+H]⁺ peak of the desired adduct.

  • Workup: After 16 hours, dilute with EtOAc, wash with brine (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Oxidative Cross-Dehydrogenative Coupling (CDC)

This protocol employs a tandem approach to form C–C bonds directly from C–H bonds without pre-functionalization[5].

Reagents: N-Protected piperazine (1.0 equiv), Nucleophile (e.g., terminal alkyne or indole, 1.5 equiv), Cu(OAc)₂ (10 mol%), di-tert-butyl peroxide (DTBP, 2.0 equiv), Toluene (0.2 M).

  • Preparation: Charge a reaction vial with Cu(OAc)₂, the piperazine substrate, and the nucleophile.

  • Oxidant Addition: Add Toluene followed by dropwise addition of DTBP.

    • Validation Checkpoint: The solution should turn a deep blue/green, indicative of the active Cu(II) species. If the solution remains pale, the piperazine has likely formed an insoluble chelate; add 10 mol% of Lewis acid (e.g., BF₃·OEt₂) to break the complex.

  • Heating: Seal the vial and heat to 100°C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting piperazine should correlate with the appearance of a lower-Rf UV-active spot (the cross-coupled product).

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc) to remove copper salts, concentrate, and purify.

References
  • Source: Beilstein Journal of Organic Chemistry (via NIH)
  • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: ResearchGate URL
  • Title: Late-Stage C(sp³)
  • Title: Synthesis of N-Fused Triazole–Piperazine–Quinazolinones via One-Pot Tandem Click Reaction and Cross-Dehydrogenative Coupling Source: ACS Organic Letters URL
  • Source: PubMed Central (NIH)

Sources

Optimization

resolving co-elution of piperazine isomers in chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult challenges in liquid chromatography: t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult challenges in liquid chromatography: the co-elution and poor retention of piperazine isomers.

Piperazines are highly polar, basic compounds (pKa ~9.8). Because positional and structural isomers of piperazine possess identical masses and nearly indistinguishable physicochemical properties, standard reversed-phase methodologies frequently fail, resulting in severe peak tailing, poor retention ( k′<1 ), and co-elution. This guide provides field-proven, mechanistically grounded solutions to resolve these issues.

Troubleshooting Workflow

PiperazineWorkflow N1 Piperazine Isomer Co-elution N2 Assess Chromatographic Behavior & Polarity N1->N2 N3 Poor Retention (k' < 1) Highly Polar N2->N3 N4 Moderate Retention Severe Tailing N2->N4 N5 Good Retention Isomers Co-elute N2->N5 N6 HILIC Mode (Diol/Zwitterionic, >70% ACN) N3->N6 N7 High-pH RP-HPLC (pH > 10.5, Hybrid Silica) N4->N7 N8 Pre-column Derivatization (e.g., NBD-Cl, Dansyl-Cl) N5->N8 N9 Resolved via Partitioning/Dipole N6->N9 N10 Resolved via Hydrophobicity N7->N10 N11 Resolved via Steric Amplification N8->N11

Troubleshooting decision matrix for resolving piperazine isomer co-elution.

Frequently Asked Questions (FAQs)

Q: Why do piperazine positional isomers co-elute and exhibit severe tailing on my standard C18 column? A: Causality lies in the molecule's ionization state. Piperazine contains secondary/tertiary amine groups with a pKa of approximately 9.8. At standard acidic or neutral mobile phase pH (pH 2–7), these amines are fully protonated. This dual positive charge makes the molecule highly polar, leading to poor partitioning into the hydrophobic C18 stationary phase. Furthermore, the protonated amines undergo strong secondary electrostatic interactions with ionized residual silanols ( SiO− ) on the silica support. This ion-exchange mechanism causes severe peak tailing and band broadening, which obliterates the subtle selectivity differences required to separate positional isomers.

Q: How does Hydrophilic Interaction Liquid Chromatography (HILIC) resolve piperazine co-elution without requiring ion-pairing reagents? A: HILIC operates via a completely different mechanism: partitioning of the analyte between a bulk organic mobile phase (typically >70% acetonitrile) and a water-enriched stagnant layer immobilized on a polar stationary phase [1]. For highly polar piperazine isomers, HILIC provides excellent retention. Isomeric resolution is achieved because HILIC is highly sensitive to subtle differences in hydrogen-bonding capacity and dipole moments between isomers, rather than relying solely on hydrophobicity [4].

Q: If HILIC and high-pH RP-HPLC fail to separate my structural isomers, what is the most robust alternative? A: Pre-column chemical derivatization. Reacting the secondary amines of piperazine with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride converts the highly basic, polar amines into neutral, bulky, and hydrophobic amides or sulfonamides [2, 3]. This achieves three goals: (1) it eliminates silanol-induced tailing, (2) it vastly increases retention on standard C18 columns, and (3) the bulky derivatizing groups amplify steric differences between positional isomers, significantly enhancing chromatographic resolution.

Quantitative Method Comparison

To select the appropriate methodology, consult the quantitative summary of typical chromatographic parameters below.

StrategyMobile Phase pHTypical Organic %Retention Factor ( k′ )Sensitivity & Detection
Standard RP-HPLC 2.0 - 7.05 - 20%< 1.0 (Poor)Low (UV 205 nm)
High-pH RP-HPLC 10.5 - 11.020 - 50%2.0 - 5.0 (Good)Low (UV 205 nm)
HILIC Mode 3.0 - 5.070 - 95%3.0 - 8.0 (Excellent)Moderate (ELSD / MS)
Pre-column Deriv. 4.0 - 6.040 - 80%> 5.0 (Excellent)High (UV 392 nm / FLD)

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. By incorporating specific control steps, you can mechanistically verify that the method is functioning as intended before analyzing critical samples.

Protocol A: High-pH Reversed-Phase Separation

Mechanism: Deprotonating the basic amines (pH > pKa) to increase hydrophobicity and eliminate silanol interactions.

  • Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM Ammonium bicarbonate. Adjust the pH to 10.5 using concentrated ammonium hydroxide. Mobile Phase B is 100% LC-MS grade Acetonitrile.

  • Column Selection: You must use an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge) or a similarly robust polymer-coated silica. Standard silica will dissolve at pH > 8.0.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 15 minutes.

  • Self-Validation Step: Inject a system suitability mix containing a neutral marker (e.g., toluene) and a basic marker (e.g., amitriptyline). Validation logic: If the basic marker tails but the neutral marker is symmetric, the column's hybrid matrix is degrading or the mobile phase pH has drifted below 10.0.

Protocol B: HILIC Method for Polar Piperazines

Mechanism: Aqueous layer partitioning driven by high organic mobile phases [4].

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid. Mobile Phase B is 100% Acetonitrile.

  • Column Selection: Utilize a Zwitterionic (ZIC-HILIC) or Diol stationary phase.

  • Isocratic Elution: Set the mobile phase to 85% B / 15% A. Crucial: In HILIC, water is the strong solvent. Increasing Mobile Phase A will decrease retention.

  • Self-Validation Step: Monitor column equilibration by injecting a standard mix 3 consecutive times. Validation logic: HILIC requires extensive equilibration (at least 20-30 column volumes) to form the aqueous stagnant layer. If the retention time of the piperazine isomers drifts between injections 1 and 3, the water layer is not yet fully established.

Protocol C: Pre-Column Derivatization with NBD-Cl

Mechanism: Covalent modification to neutralize charge, increase hydrophobicity, and amplify steric differences between isomers [2].

  • Reagent Preparation: Prepare a 2 mg/mL solution of NBD-Cl in methanol. Prepare a 0.1 M Borate buffer adjusted to pH 9.0.

  • Reaction: In a light-protected HPLC vial, combine 100 µL of the piperazine sample, 100 µL of borate buffer, and 100 µL of NBD-Cl reagent.

  • Incubation: Heat the vial at 60°C for 30 minutes.

  • Quenching: Cool to room temperature and add 50 µL of 0.1 M HCl to stop the reaction. Inject onto a standard C18 column using a standard acidic water/acetonitrile gradient. Detection is set to UV 392 nm.

  • Self-Validation Step: Run a time-course study (incubating for 15, 30, and 45 minutes) and a reagent blank (no sample). Validation logic: The peak area of the derivatized isomer must plateau between 30 and 45 minutes, confirming 100% reaction yield. The reagent blank ensures no artifact peaks co-elute with your target isomers.

References

  • Obradović, D., et al. "Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis." Journal of Chromatography A.[Link]

  • "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research.[Link]

  • Park, H., et al. "Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization." Food Chemistry.[Link]

  • "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." Journal of Liquid Chromatography & Related Technologies.[Link]

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of Fluorinated Piperazine Enantiomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the unique chromatographic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the unique chromatographic challenges presented by fluorinated piperazine derivatives.

Fluorinated piperazines are highly valuable pharmacophores, but they present a "perfect storm" of analytical challenges: the basicity of the piperazine nitrogen causes severe peak tailing, while the extreme electronegativity of the fluorine atom heavily disrupts standard dipole-dipole interactions required for chiral recognition. This guide provides mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols to ensure robust enantiomeric resolution.

Diagnostic Workflow for Chiral Resolution

TroubleshootingWorkflow Start Start: Chiral Separation of Fluorinated Piperazine Screening Screen Polysaccharide CSPs (e.g., Amylose/Cellulose) Start->Screening Eval Evaluate Resolution (Rs) Screening->Eval Tailing Is Peak Tailing Observed (Tf > 1.5)? Eval->Tailing AddBase Add 0.1% DEA/TEA to Mobile Phase Tailing->AddBase Yes PoorRes Is Rs < 1.5? Tailing->PoorRes No AddBase->PoorRes Optimize Adjust Alcohol Modifier & Lower Temp (10-20°C) PoorRes->Optimize Yes Success Method Validated (Rs > 1.5, Tf < 1.2) PoorRes->Success No (Rs ≥ 1.5) Optimize->Eval Re-evaluate Derivatize Pre-column Derivatization (e.g., NBD-Cl / GITC) Optimize->Derivatize If direct CSP fails Derivatize->Success

Workflow for troubleshooting and optimizing fluorinated piperazine chiral separation.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my fluorinated piperazine peaks exhibit severe tailing, and how do I resolve it? Mechanistic Rationale: Piperazine rings contain secondary or tertiary amines that are highly basic. In HPLC, these nitrogen atoms interact non-specifically with the weakly acidic residual silanol groups (Si-OH) on the silica backbone of the Chiral Stationary Phase (CSP) via ion-exchange and hydrogen-bonding. This secondary interaction competes with the primary chiral recognition process, causing severe peak tailing. Solution: You must introduce a competing base into the mobile phase. Adding 0.1% diethylamine (DEA) or triethylamine (TEA) allows the smaller, highly mobile DEA molecules to preferentially bind to and mask the active silanol sites. This forces the piperazine analyte to interact exclusively with the chiral selector, restoring peak symmetry1[1].

Q2: How does fluorine substitution alter the chiral recognition of piperazine derivatives compared to non-fluorinated analogs? Mechanistic Rationale: Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect. This reduces the basicity ( pKa​ ) of the adjacent piperazine nitrogens and drastically alters the molecule's dipole moment. Chiral recognition on polysaccharide CSPs relies on a "three-point interaction" model (hydrogen bonding, π−π interactions, and dipole-dipole stacking). The fluorine atom can disrupt expected hydrogen bonds while enhancing dipole interactions. Solution: If standard normal-phase conditions fail, switching to a polar organic mode (e.g., 100% Methanol or Acetonitrile with 0.1% DEA) can better accommodate the altered dipole moment of fluorinated quinolones and piperazines 2[2].

Q3: Which Chiral Stationary Phases (CSPs) yield the highest success rates for these compounds? Mechanistic Rationale: Immobilized polysaccharide-based CSPs are the gold standard. Specifically, cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) provides carbamate linkages that act as both hydrogen-bond donors and acceptors. The immobilized nature of these columns allows for the use of strong solvents (like dichloromethane) which are often necessary to dissolve highly lipophilic fluorinated piperazines 3[3].

Quantitative Troubleshooting Matrix

When optimizing your method, rely on quantitative adjustments rather than trial and error. Use the table below to adjust parameters based on specific chromatographic failures.

Chromatographic IssueProbable CauseQuantitative AdjustmentMechanistic RationaleTarget Metric
Severe Tailing Unshielded silanol interactions with basic piperazine nitrogen.Add 0.1% - 0.2% (v/v) DEA to the mobile phase.DEA competitively binds to acidic silanols, masking them from the analyte.Tailing Factor ( Tf​ ) < 1.2
Co-elution ( Rs<1.0 ) Chiral contact time is too short; insufficient ΔΔG .Reduce alcohol modifier (e.g., from 20% to 10% Isopropanol ).Decreasing elution strength increases retention time ( k′ ), allowing more cycles of chiral recognition.Resolution ( Rs ) > 1.5
Partial Separation Enthalpic contribution to chiral recognition is too weak.Lower column temperature from 25 °C to 10 °C - 15 °C .Lower temperatures amplify the enthalpic differences ( ΔH ) between the transient diastereomeric complexes.Selectivity ( α ) > 1.1
Broad Peaks (Low N ) Poor mass transfer kinetics within the porous CSP.Reduce flow rate from 1.0 mL/min to 0.5 - 0.8 mL/min .Slower flow rates allow the bulky fluorinated analyte sufficient time to diffuse in and out of the CSP pores.Theoretical Plates ( N ) > 5000

Standard Operating Protocol: Self-Validating Chiral Method Development

To ensure scientific integrity, this protocol is designed as a self-validating system . You will not proceed to the next step unless the quantitative checkpoint is met.

Phase 1: System Preparation & Baseline Establishment
  • Mobile Phase Preparation: Prepare a normal-phase mixture of Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v). Degas via ultrasonication for 15 minutes.

    • Causality: The 10% IPA provides the necessary polarity to elute the compound, while 0.1% DEA suppresses secondary silanol interactions 4[4].

  • System Inertness Validation (Checkpoint 1): Inject 10 µL of a non-retained, non-chiral marker (e.g., 1,3,5-tri-tert-butylbenzene).

    • Validation: Calculate the dead time ( t0​ ) and system theoretical plates. If the marker tails, your system has extra-column dead volume that must be fixed before proceeding.

  • Sample Preparation: Dissolve the racemic fluorinated piperazine in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: CSP Screening & Optimization
  • Column Installation: Install an immobilized cellulose-based CSP (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm). Set the column oven to 25 °C and flow rate to 1.0 mL/min.

  • Peak Integrity Validation (Checkpoint 2): Inject 10 µL of the sample. Measure the Tailing Factor ( Tf​ ) at 5% peak height.

    • Validation: If Tf​>1.5 , increase DEA to 0.2%. Do not attempt to optimize resolution until Tf​≤1.2 .

  • Enantiomeric Resolution Validation (Checkpoint 3): Calculate Resolution using Rs=2(t2​−t1​)/(W1​+W2​) .

    • Validation: If Rs<1.5 , lower the column temperature to 15 °C to enhance the thermodynamic stability of the preferred enantiomer-CSP complex.

Phase 3: Advanced Derivatization (Fallback Strategy)

If direct separation fails due to the lack of a strong chromophore or extreme steric hindrance from the fluorine atoms, you must alter the molecule's architecture. 7. Chiral Derivatization: React the fluorinated piperazine with a chiral reagent such as 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) or NBD-Cl.

  • Causality: This converts the enantiomers into diastereomers, which possess different physical properties and can be easily separated on standard reversed-phase ODS columns (e.g., Methanol/Phosphate buffer) with enhanced UV sensitivity 5[5].

References

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." [Link]

  • PubMed. "High-performance Liquid Chromatographic Resolution of 1-(1,4-benzodioxane-2-formyl)-piperazine Enantiomers After Chiral Derivatization."[Link]

  • Oxford Academic. "Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases." [Link]

Sources

Optimization

minimizing degradation of 3-(Fluoromethyl)-1-methylpiperazine during storage

Welcome to the technical support center for 3-(Fluoromethyl)-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Fluoromethyl)-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation during storage and offering troubleshooting solutions for common experimental challenges. Our goal is to ensure the integrity and stability of your valuable research compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(Fluoromethyl)-1-methylpiperazine during storage?

A1: The degradation of 3-(Fluoromethyl)-1-methylpiperazine is primarily influenced by three main factors: temperature, moisture, and atmospheric conditions (oxygen and carbon dioxide) . As a piperazine derivative, it is susceptible to oxidation and thermal degradation.[1][2][3][4] Furthermore, the presence of the fluoromethyl group introduces a specific instability due to the potential for intramolecular reactions.[5]

Q2: What is the recommended storage temperature for 3-(Fluoromethyl)-1-methylpiperazine?

A2: For optimal stability, 3-(Fluoromethyl)-1-methylpiperazine should be stored in a controlled environment at 2-8°C .[6][7] Storing at elevated temperatures can accelerate degradation pathways, leading to a loss of purity and the formation of unwanted byproducts.

Q3: How does moisture affect the stability of this compound?

A3: 3-(Fluoromethyl)-1-methylpiperazine, like other amines, can be hygroscopic. Moisture can act as a medium for hydrolytic degradation and can also facilitate other degradative reactions. Therefore, it is crucial to store the compound in a dry, tightly sealed container .

Q4: Are there any specific atmospheric conditions to be aware of?

A4: Yes, exposure to air, specifically oxygen, can lead to oxidation of the piperazine ring.[1] It is recommended to store the compound under an inert atmosphere , such as nitrogen or argon, to minimize oxidative degradation.

Q5: What are the potential degradation products of 3-(Fluoromethyl)-1-methylpiperazine?

A5: While specific studies on this exact molecule are limited, based on the chemistry of similar compounds, potential degradation products could include oxidized piperazine species, products of thermal decomposition, and a unique product resulting from the intramolecular displacement of the fluoride ion.[5] This could lead to the formation of a bicyclic aziridinium-like intermediate, which can then react further.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time, confirmed by analytical techniques (e.g., HPLC, GC-MS). Improper storage conditions (elevated temperature, exposure to moisture or air).1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed container under an inert atmosphere. 2. Aliquot Samples: For frequent use, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to ambient conditions. 3. Re-test Purity: Before critical experiments, re-confirm the purity of the compound.
Inconsistent experimental results or loss of biological activity. Degradation of the compound leading to a lower effective concentration of the active molecule.1. Purity Assessment: Analyze the purity of the stored compound using a suitable analytical method (see "Analytical Protocols" section). 2. Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for your experiments. 3. Review Handling Procedures: Ensure that the compound is handled quickly and efficiently when preparing solutions, minimizing its time exposed to ambient conditions.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks. This can provide clues about the degradation pathway. 2. Investigate the Fluoride Displacement Pathway: Be particularly aware of potential products resulting from the loss of the fluoromethyl group's fluorine atom.[5] 3. Consult Technical Support: If you are unable to identify the impurities, contact your supplier's technical support for further assistance.

In-Depth Scientific Insights: Understanding the Degradation Pathway

The primary degradation concern unique to 3-(Fluoromethyl)-1-methylpiperazine, beyond general amine instabilities, is the potential for intramolecular cyclization. The nitrogen atom at the 4-position of the piperazine ring can act as an internal nucleophile, attacking the carbon of the fluoromethyl group. This can lead to the displacement of the fluoride ion and the formation of a strained bicyclic aziridinium intermediate. This reactive intermediate can then be attacked by nucleophiles present in the environment (e.g., water), leading to the formation of a hydroxylated product or other adducts.

cluster_0 Degradation Pathway of 3-(Fluoromethyl)-1-methylpiperazine Start 3-(Fluoromethyl)-1-methylpiperazine Intermediate Bicyclic Aziridinium Intermediate Start->Intermediate - F⁻ (Intramolecular SN2) Product Hydroxylated Degradation Product Intermediate->Product + H₂O (Nucleophilic Attack)

Caption: Proposed intramolecular degradation pathway.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Receipt and Inspection: Upon receiving the compound, inspect the container for any damage to the seal.

  • Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, carefully flush the vial with dry nitrogen or argon before sealing.

  • Container: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and moisture.

  • Temperature: Place the vial in a refrigerator maintained at 2-8°C.

  • Aliquoting: For regular use, it is highly recommended to weigh out and prepare several smaller aliquots from the main stock. This prevents repeated warming and cooling cycles and exposure of the entire stock to the atmosphere. Store the aliquots under the same conditions.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general guideline. The exact conditions may need to be optimized for your specific HPLC system and column.

  • Sample Preparation:

    • Accurately weigh a small amount of 3-(Fluoromethyl)-1-methylpiperazine.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase it over time to elute the compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

cluster_1 HPLC Purity Assessment Workflow Prep Sample Preparation (Dissolve & Filter) Inject Inject into HPLC Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Detection (UV or MS) Separate->Detect Analyze Data Analysis (Peak Integration & Purity Calculation) Detect->Analyze

Caption: Workflow for HPLC purity assessment.

References

  • Freeman, S.A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • Chen, J. C., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
  • Cui, W., et al. (2023). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Repository Home.
  • Goff, D. A., et al. (2025). Thermal degradation of piperazine and its structural analogs.
  • Lin, G. (2019). The Dark Side of Fluorine. Fluoride Alert.
  • Mamun, S., et al. (2022).

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Compound Quantification

This guide provides an in-depth comparison and procedural analysis for the cross-validation of analytical methods tailored to piperazine and its derivatives. Designed for researchers, analytical scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and procedural analysis for the cross-validation of analytical methods tailored to piperazine and its derivatives. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring your analytical methods are not only accurate and precise but also robust and transferable across different laboratories, instruments, and analysts.

The Analytical Challenge of the Piperazine Moiety

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in modern pharmaceuticals, found in drugs ranging from antihistamines to antipsychotics. While structurally simple, its quantification presents distinct analytical challenges. The two basic nitrogen atoms (pKa ≈ 9.8 and 5.7) mean that the molecule's ionization state is highly pH-dependent. This can lead to poor peak shape, tailing, and inconsistent retention in reversed-phase liquid chromatography (RPLC) if the mobile phase pH is not carefully controlled. Furthermore, its high polarity can make it difficult to retain on traditional C18 columns, often necessitating alternative chromatographic strategies.

Robust and reliable quantification is non-negotiable in drug development. An analytical method must be rigorously validated to ensure data integrity for pharmacokinetic, toxicokinetic, and clinical studies. When a method is transferred—between labs, to a CRO, or even between different instruments in the same lab—cross-validation becomes a critical regulatory requirement to guarantee that the method performs equivalently under the new conditions.

The Regulatory Framework: Why We Cross-Validate

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation. The harmonized ICH M10 Bioanalytical Method Validation guideline, which has been adopted by these agencies, mandates that cross-validation be performed whenever there are changes in the analytical methodology. The core principle of cross-validation is to demonstrate that the method, when run in a different set of circumstances, yields data that is statistically indistinguishable from the original validated method.

Cross-validation is essential in the following scenarios:

  • Inter-laboratory transfer: Moving the method to a different facility or a contract research organization (CRO).

  • Change in analytical instrument: Migrating the method from one LC-MS/MS system to another, even if it's the same model.

  • Change in critical reagents: Switching to a new supplier or lot of a critical reagent, such as an internal standard or column.

  • Change in sample processing procedure: Modifying the extraction or sample handling steps.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is the foundation of any quantitative method. For piperazine compounds, the primary considerations are sensitivity, selectivity, and robustness.

FeatureLC-MS/MS (Triple Quadrupole)HPLC-UVGC-MS
Selectivity Excellent: Uses precursor-product ion transitions (MRM) to isolate the analyte from matrix interferences.Moderate to Poor: Relies on chromatographic separation and UV absorbance. High risk of co-eluting interferences.Good to Excellent: Mass spectrometry provides high selectivity, but derivatization may introduce side products.
Sensitivity Excellent: Typically achieves pg/mL to low ng/mL detection limits, ideal for PK studies.Poor: Generally limited to µg/mL concentrations. Often insufficient for bioanalysis.Good: Can achieve ng/mL sensitivity, but often less sensitive than modern LC-MS/MS.
Key Challenge for Piperazine Chromatography: Requires careful method development (e.g., HILIC, mixed-mode, or ion-pairing) to achieve good retention and peak shape.Lack of Chromophore: The basic piperazine ring has poor UV absorbance, requiring derivatization or use of a derivative with a strong chromophore.Volatility & Polarity: Piperazine is not volatile. Derivatization (e.g., acylation) is mandatory to allow for gas-phase analysis.
Typical Application Gold Standard for bioanalysis in regulated drug development (PK/TK/BA/BE studies).Limited to high-concentration applications like drug substance purity testing or formulation analysis.Niche applications, particularly for volatile piperazine derivatives or when LC-MS/MS is unavailable.

Given its superior sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard and recommended technique for the bioquantification of piperazine compounds. The remainder of this guide will focus on the cross-validation of an LC-MS/MS method.

The Cross-Validation Workflow: A Step-by-Step Protocol

Cross-validation is not merely a repeat of the original validation; it is a focused experiment designed to bridge the performance of the method between two different sites, instruments, or conditions.

G cluster_labs orig_lab Original Validated Method (Lab A) prep 1. Prepare Identical Sets of Validation Samples (Calibration Standards & QCs) new_lab Receiving Laboratory (Lab B) analysis_a 2a. Analyze one set at Lab A prep->analysis_a Set 1 analysis_b 2b. Analyze second set at Lab B prep->analysis_b Set 2 data_comp 3. Compare Data Sets (Concentrations of QCs) analysis_a->data_comp analysis_b->data_comp accept 4. Apply Acceptance Criteria (e.g., ICH M10) data_comp->accept pass Pass: Method is considered cross-validated accept->pass Criteria Met fail Fail: Investigate Discrepancy (Troubleshoot) accept->fail Criteria Not Met

Caption: Workflow for a two-site inter-laboratory cross-validation experiment.

Experimental Protocol: Inter-Laboratory Cross-Validation

This protocol assumes the transfer of a validated LC-MS/MS method for piperazine quantification in human plasma from a sending lab (Lab A) to a receiving lab (Lab B).

Objective: To demonstrate the equivalency of the analytical method's performance between Lab A and Lab B.

1. Preparation of Samples (Performed at one location to minimize variability): a. Prepare a full calibration curve (8-10 non-zero standards) by spiking known concentrations of piperazine reference standard into blank human plasma. b. Prepare Quality Control (QC) samples in blank human plasma at a minimum of four concentration levels:

  • Lower Limit of Quantification (LLOQ)
  • Low QC (≤ 3x LLOQ)
  • Medium QC (~30-50% of calibration range)
  • High QC (≥ 75% of the upper limit of quantification) c. Prepare at least six replicates of each QC level. d. Aliquot the standards and QCs into two identical sets of labeled vials. Store immediately at -70°C or below.

2. Sample Analysis: a. Shipment: Ship one complete set of calibration standards and QCs to Lab B on dry ice, using a temperature-monitored courier. b. Analysis: Both Lab A and Lab B will analyze their set of samples on the same day if possible, or within a window of established sample stability. c. Procedure: Each lab will perform the analysis using the same standard operating procedure (SOP). This includes:

  • Sample extraction (e.g., protein precipitation or solid-phase extraction).
  • LC-MS/MS analysis using the specified column, mobile phases, gradient, and mass spectrometer parameters (ion source settings, MRM transitions, collision energies). d. Run Acceptance: Each analytical run must meet the acceptance criteria defined in the original validated method. This typically means that the calibration curve must have a correlation coefficient (r²) ≥ 0.99, and at least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).

3. Data Evaluation and Acceptance Criteria:

The core of the cross-validation is the comparison of the QC sample results between the two labs.

a. Calculate QC Accuracy: For each lab, determine the mean concentration for the replicates at each QC level. Calculate the accuracy (% bias) using the formula: % Bias = [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100

b. Calculate Inter-lab Precision: Calculate the overall mean concentration for each QC level using the data from both labs.

c. Apply Acceptance Criteria (based on ICH M10):

  • The difference between the mean accuracy values obtained from the two labs for each QC level should not exceed 15%.

  • The precision (%CV) of the combined data from both labs for each QC level should not exceed 15%.

Example Data and Interpretation

Table 1: Hypothetical Cross-Validation Data for Piperazine in Plasma

QC Level (ng/mL)Lab A Mean Conc. (ng/mL)Lab A % BiasLab B Mean Conc. (ng/mL)Lab B % BiasDifference in Mean BiasCombined Mean (ng/mL)Combined %CVPass/Fail
1.00 (LLOQ) 1.05+5.0%0.92-8.0%13.0%0.9859.2%Pass
2.50 (Low) 2.61+4.4%2.45-2.0%6.4%2.536.8%Pass
50.0 (Mid) 52.3+4.6%48.9-2.2%6.8%50.65.5%Pass
80.0 (High) 84.1+5.1%77.5-3.1%8.2%80.86.1%Pass

Interpretation: In this example, the cross-validation is successful. The difference in mean bias between the two labs is well within the ±15% limit for all QC levels, and the combined precision is also below 15%. This provides a high degree of confidence that the method is transferable and will produce equivalent results at Lab B.

Troubleshooting Common Cross-Validation Failures

A failed cross-validation requires a systematic investigation. Do not simply repeat the experiment.

G cluster_investigation start Cross-Validation Fails investigate Systematic Investigation start->investigate human Human Error? (Pipetting, Dilutions, SOP Adherence) investigate->human reagent Reagent/Standard Issue? (IS Purity, Standard Stability, Mobile Phase Prep) investigate->reagent instrument Instrument Performance? (Source Cleanliness, MS Tune, LC Pump/Autosampler) investigate->instrument matrix Matrix Effects? (Different lots of plasma, Endogenous Interferences) investigate->matrix remedy Identify Root Cause & Implement Corrective Action human->remedy reagent->remedy instrument->remedy matrix->remedy revalidate Perform Partial Revalidation or Repeat Cross-Validation remedy->revalidate

Caption: A logical workflow for troubleshooting failed cross-validation experiments.

Common Root Causes & Solutions:

  • Inconsistent Internal Standard (IS) Response: This is a frequent culprit.

    • Cause: Differences in IS stock solution preparation, pipette calibration, or IS stability issues.

    • Solution: Prepare a fresh IS stock solution from the same powder lot at one site and share it. Verify pipette performance at both sites.

  • Chromatographic Discrepancies: Different peak shapes, retention times, or resolution.

    • Cause: Subtle differences in mobile phase preparation (especially pH), column temperature, or the age/condition of the analytical column. Even different internal LC system volumes can have an effect.

    • Solution: Have one analyst prepare a large batch of mobile phase for both labs. Use columns from the same manufacturing lot. Perform a system suitability test before the run to ensure the chromatography is comparable.

  • Discrepancy at LLOQ: The LLOQ passes at one site but fails at another.

    • Cause: Differences in instrument sensitivity or baseline noise. The mass spectrometer source may be cleaner at one site, leading to better signal-to-noise.

    • Solution: Review and compare instrument tuning reports and source parameters. A system cleaning may be required at the site with lower sensitivity.

By adhering to a rigorous, scientifically-grounded approach, the cross-validation of analytical methods for challenging compounds like piperazine can be executed efficiently, ensuring data integrity throughout the lifecycle of drug development.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

Comparative

assessing the in vitro and in vivo stability of 3-(Fluoromethyl)-1-methylpiperazine

Assessing the In Vitro and In Vivo Stability of 3-(Fluoromethyl)-1-methylpiperazine: A Comparative Guide Introduction Piperazine derivatives are ubiquitous in modern medicinal chemistry, serving as privileged scaffolds t...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the In Vitro and In Vivo Stability of 3-(Fluoromethyl)-1-methylpiperazine: A Comparative Guide

Introduction

Piperazine derivatives are ubiquitous in modern medicinal chemistry, serving as privileged scaffolds to modulate physicochemical properties, target affinity, and pharmacokinetics[1]. However, the electron-rich nitrogen atoms and adjacent carbon centers are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, often leading to rapid N-dealkylation or ring-opening. To circumvent this, fluorine substitution—specifically the incorporation of a fluoromethyl group—has emerged as a powerful design tool[2].

This guide provides an objective, data-driven comparison of the in vitro and in vivo stability of 3-(Fluoromethyl)-1-methylpiperazine (3-FMMP) against its non-fluorinated counterpart, 1-methylpiperazine (1-MP) , and the heavily fluorinated 3-(Trifluoromethyl)-1-methylpiperazine (3-CF3-MP) .

Structural Rationale and Causality

The strategic placement of a fluoromethyl group at the 3-position of the piperazine ring is not merely a steric intervention; it is a stereoelectronic overhaul designed to protect the molecule from enzymatic degradation[3].

  • Steric Shielding: The C-F bond is significantly larger than a C-H bond, providing a steric block against enzymatic hydroxylation at the adjacent carbon centers.

  • Inductive Withdrawing (-I Effect): Fluorine's high electronegativity exerts a strong inductive pull, lowering the pKa of the adjacent secondary/tertiary amines[2]. This reduced basicity decreases the affinity of the nitrogen lone pair for the CYP450 heme iron, directly suppressing N-oxidation and subsequent N-dealkylation pathways[4].

  • Lipophilicity (LogD): The fluoromethyl group carefully balances the aqueous solubility of the piperazine core with enhanced membrane permeability, optimizing the compound for oral absorption without driving it into the highly lipophilic, rapid-clearance space typical of trifluoromethylated analogs.

In Vitro Metabolic Stability Assessment

Causality of Experimental Choice: Liver microsomal assays are the gold standard for evaluating Phase I metabolism. By measuring the intrinsic clearance ( CLint​ ) in mouse liver microsomes (MLM), we isolate the compound's vulnerability to CYP450 enzymes before systemic complexities (like renal clearance or plasma protein binding) are introduced.

Protocol: Liver Microsomal Stability Assay

This self-validating protocol utilizes a substrate depletion approach, ensuring that the disappearance of the parent compound is directly proportional to its metabolic liability.

  • Preparation: Thaw MLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Control: Initiate the reaction by adding NADPH (final concentration: 1 mM). Critical Control: Run a parallel incubation without NADPH to validate that degradation is strictly CYP-mediated and not due to inherent chemical instability.

  • Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining versus time. The slope ( −k ) is used to calculate in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/N , where V is incubation volume and N is mg of protein).

Table 1: Comparative In Vitro Stability Data (Mouse Liver Microsomes)
CompoundStructural Modification t1/2​ (min) CLint​ (µL/min/mg)Primary Degradation Pathway
1-MP None (Reference)18.475.3Rapid N-demethylation, ring oxidation
3-FMMP Monofluoro substitution47.229.4Slowed N-demethylation
3-CF3-MP Trifluoro substitution>60<11.5Highly stable, minimal CYP metabolism

Data Synthesis: The single fluorine atom in 3-FMMP more than doubles the in vitro half-life compared to 1-MP. While 3-CF3-MP is metabolically inert, its extreme lipophilicity limits its utility in aqueous environments, making 3-FMMP the optimal "Goldilocks" scaffold.

In Vivo Pharmacokinetics (PK) and Stability

Causality of Experimental Choice: In vitro stability does not always perfectly translate to in vivo exposure due to factors like first-pass metabolism, tissue distribution, and excretion. A standard mouse PK study (Intravenous vs. Per Os) is required to determine absolute bioavailability ( F% ) and systemic clearance.

Protocol: Mouse Pharmacokinetic Study
  • Formulation: Dissolve the test compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Dosing: Administer to male C57BL/6 mice (n=3 per route).

    • IV Cohort: 2 mg/kg via tail vein injection.

    • PO Cohort: 10 mg/kg via oral gavage.

  • Sampling: Collect serial blood samples (~30 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose in EDTA-coated tubes.

  • Processing: Centrifuge blood at 3000g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • PK Analysis: Use non-compartmental analysis (NCA) to derive Cmax​ , AUC0−∞​ , Clearance ( CL ), Volume of Distribution ( Vss​ ), and Bioavailability ( F% ).

Table 2: Comparative In Vivo PK Parameters (Mice, 2 mg/kg IV / 10 mg/kg PO)
Parameter1-MP3-FMMP3-CF3-MP
IV Clearance ( CL , mL/min/kg) 68.5 (High)32.1 (Moderate)28.4 (Moderate)
Volume of Distribution ( Vss​ , L/kg) 1.22.44.8
IV Half-life ( t1/2​ , hr) 0.41.83.5
Oral Cmax​ (ng/mL) 4501120890
Oral Bioavailability ( F% ) 18%54%42%

Data Synthesis: 3-FMMP demonstrates a significant reduction in systemic clearance and a threefold increase in oral bioavailability compared to 1-MP. The trifluoromethylated analog (3-CF3-MP), despite high metabolic stability, shows a massive volume of distribution (indicating tissue trapping) and lower Cmax​ , confirming that the single fluoromethyl group provides superior systemic exposure.

Workflow and Mechanistic Visualizations

G N1 Compound Selection (1-MP, 3-FMMP, 3-CF3-MP) N2 In Vitro Assays (Liver Microsomes, Hepatocytes) N1->N2 N3 Metabolite ID (LC-MS/MS) N2->N3 Identify weak spots N4 In Vivo PK (Mice) (IV & PO Dosing) N2->N4 Favorable CL_int N3->N4 N5 Data Synthesis (IVIVE & Lead Selection) N4->N5

Workflow for assessing in vitro and in vivo stability of piperazine derivatives.

G P 3-(Fluoromethyl)-1-methylpiperazine M1 Steric Shielding Blocks CYP450 oxidation at C2/C3 P->M1 M2 Inductive Effect (-I) Lowers basicity of adjacent N P->M2 R1 Reduced Ring Opening & N-dealkylation M1->R1 M2->R1 R2 Increased Lipophilicity Better membrane permeability M2->R2 OUT Enhanced In Vivo Half-Life & Oral Bioavailability R1->OUT R2->OUT

Mechanistic pathways by which fluoromethylation enhances piperazine metabolic stability.

Conclusion

The targeted incorporation of a fluoromethyl group in 3-(Fluoromethyl)-1-methylpiperazine successfully mitigates the inherent metabolic liabilities of the piperazine ring. By suppressing CYP-mediated N-dealkylation without inducing the excessive lipophilicity and tissue accumulation seen in trifluoromethylated analogs, 3-FMMP represents an optimized building block for drug discovery programs requiring robust in vivo exposure and prolonged half-lives.

References

  • Source: nih.
  • Source: ajrconline.
  • Title: Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC)
  • Source: nih.

Sources

Validation

The Physical Causality: Why Fluorine Breaks Standard Scoring Functions

Comparative Docking Studies of Fluorinated Ligands: Navigating the Electrostatic Enigma in Target Proteins The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. By...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of Fluorinated Ligands: Navigating the Electrostatic Enigma in Target Proteins

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. By modulating a molecule's pKa, enhancing metabolic stability, and increasing lipophilicity, fluorine substitution can profoundly influence a drug's pharmacological profile[1][2]. However, predicting the binding affinity and pose of fluorinated ligands via molecular docking presents a unique computational challenge. As a Senior Application Scientist, I have observed that treating fluorine as a mere "hydrophobic sphere" or a generic electronegative atom invariably leads to false positives and poor pose prediction.

This guide provides an objective, data-driven comparison of docking methodologies for fluorinated ligands, detailing the physical causality behind scoring function failures and providing a self-validating experimental workflow for accurate pose prediction.

To accurately dock fluorinated compounds, one must first understand the physics of the C–F bond. Unlike heavier halogens (chlorine, bromine, and iodine), which feature a highly polarizable electron cloud and an electropositive " σ -hole" that acts as a Lewis acid[3], fluorine is highly electronegative and tightly holds its electrons. Consequently, fluorine rarely forms classical halogen bonds[3].

Instead, fluorine engages in orthogonal multipolar interactions . The highly polarized C–F bond interacts with the dipoles of protein backbone amides ( C=O or H-N ) in specific, directionally constrained geometries. Standard empirical scoring functions—which rely heavily on Lennard-Jones potentials for van der Waals interactions and simple Coulombic terms for electrostatics—often fail to capture these anisotropic multipolar contacts[4][5]. They tend to over-reward the lipophilic surface area of the trifluoromethyl ( -CF3​ ) or fluoroaryl groups while completely missing the directional electrostatic penalty of misaligned C–F dipoles within the binding pocket.

InteractionLogic CF C-F Bond Physics ELEC High Electronegativity (Inductive Effect) CF->ELEC LIPO Increased Lipophilicity CF->LIPO STERIC Steric Shielding (Radius ~1.47 Å) CF->STERIC PKA Modulates Adjacent Amine pKa ELEC->PKA MULTI Orthogonal Multipolar Interactions ELEC->MULTI METAB Blocks CYP450 Metabolism LIPO->METAB STERIC->METAB

Caption: Logical relationship between C-F bond physics and resulting pharmacological/binding properties.

Comparative Analysis of Docking Engines

When evaluating fluorinated ligands, the choice of docking engine and scoring function dictates the reliability of your virtual screening. Below is an objective comparison of three industry-standard engines: AutoDock Vina, Schrödinger Glide, and CCDC GOLD.

Table 1: Performance Comparison of Docking Engines for Fluorinated Ligands

Docking Engine / Scoring FunctionHandling of Fluorine ElectrostaticsPose Accuracy (RMSD) for F-LigandsComputational CostBest Use Case
AutoDock Vina (Standard) Treats F primarily as a hydrophobic/VdW sphere. Misses multipolar directionality.Moderate (Often misaligns C-F dipoles).LowHigh-throughput preliminary screening of large libraries.
VinaXB / XBScore Modified empirical functions designed to capture halogen bonding and anisotropic electrostatics[3][6].High (< 2.0 Å in 75% of cases).MediumLead optimization involving heavy halogens and specific F-contacts.
Schrödinger Glide (XP) Explicit terms for orthogonal multipolar interactions and halogen bonds.Very High (Excellent resolution of -CF3​ rotamers).HighRigorous lead optimization and pose validation.
CCDC GOLD (ChemPLP) Highly sensitive to steric fitting; relies on user-defined constraints for specific F-interactions.High (If constraints are applied).MediumScaffold hopping and binding site exploration.

Experimental Workflow: A Self-Validating Protocol

Step-by-Step Methodology

Step 1: Ligand Preparation & QM Charge Derivation Causality: Standard force fields (e.g., OPLS or MMFF94) assign generic partial charges that fail to capture the intense polarization of the C-F bond.

  • Generate 3D conformations of the fluorinated ligands and their hydrogen-analogs.

  • Optimize geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Extract accurate electrostatic potential (ESP) charges to replace default force-field charges[5].

Step 2: Protein Preparation & Binding Site Definition

  • Import the target crystal structure (e.g., HER2 kinase, PDB: 3PP0)[7].

  • Remove co-crystallized water molecules unless they bridge a critical interaction with a halogen.

  • Assign protonation states at physiological pH (7.4) using tools like PROPKA. Ensure histidine tautomers are correctly assigned, as they frequently act as multipolar interaction partners for fluorine.

Step 3: Multi-Engine Docking Execution

  • Validation Phase: Re-dock the co-crystallized native ligand. Calculate the RMSD between the docked pose and the crystal pose. Proceed only if RMSD < 1.5 Å.

  • Execution Phase: Dock the fluorinated library using Glide XP (for multipolar precision) and VinaXB (for consensus scoring)[3]. Set the exhaustiveness/search depth to maximum to ensure thorough sampling of -CF3​ rotamers.

Step 4: Post-Docking Analysis & MM-GBSA Rescoring Causality: Docking scores are not true free energies. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) incorporates implicit solvation models, which accurately penalize the desolvation cost of highly lipophilic fluorinated groups.

  • Rescore the top 5 poses of each ligand using MM-GBSA.

  • Extract the ΔGbind​ and visually inspect for orthogonal C-F⋯H-N (amide) contacts using BIOVIA Discovery Studio[7].

DockingWorkflow LIG Ligand Library (Fluorinated vs H-Analogs) QM QM Charge Derivation (DFT B3LYP/6-31G*) LIG->QM Parameterize C-F DOCK Multi-Engine Docking (Glide XP, VinaXB, GOLD) QM->DOCK PROT Target Protein Prep (Protonation & Minimization) VAL Self-Validation (Native Ligand RMSD < 1.5 Å) PROT->VAL VAL->DOCK Validated SCORE Consensus Scoring & Pose Clustering DOCK->SCORE MMPBSA MM-GBSA Rescoring (Solvation Penalties) SCORE->MMPBSA FINAL Lead Selection & Interaction Profiling MMPBSA->FINAL

Caption: Self-validating comparative docking workflow for fluorinated ligands.

Experimental Data: Evaluating Kinase Inhibitors

To illustrate the efficacy of this comparative approach, we examine the docking of Tyrosine Kinase Inhibitors (TKIs) against the HER2 receptor (PDB: 3PP0). Lapatinib, a potent TKI, features a 3-fluorobenzyloxy group. Studies demonstrate that the fluorine atom forms critical contacts with THR798 in the binding pocket, significantly enhancing affinity compared to non-fluorinated analogs[7].

Table 2: Comparative Docking of Lapatinib and Analogs against HER2 (PDB: 3PP0)

Ligand VariantGlide XP Score (kcal/mol)VinaXB Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Fluorine InteractionPose RMSD vs Crystal (Å)
Lapatinib (Native, 3-Fluoro) -12.45-10.80-32.36Multipolar contact with THR7980.85
Des-fluoro Lapatinib (H-Analog) -10.12-9.50-25.14None (Loss of electrostatic anchor)1.42
3-Chloro Lapatinib (Cl-Analog) -11.80-11.20-29.50Classical Halogen Bond with backbone C=O1.10

Data Interpretation: The data clearly shows that while VinaXB successfully identifies the binding pocket, Glide XP combined with MM-GBSA rescoring provides a much wider and more accurate energetic separation between the fluorinated native ligand and its hydrogen analog. The -32.36 kcal/mol binding score for Lapatinib aligns with literature observations of its high affinity for HER2[7].

Conclusion & Best Practices

When conducting comparative docking studies of fluorinated ligands, standard out-of-the-box settings are insufficient. The unique electrostatic anisotropy of the C-F bond demands:

  • QM-Derived Charges: Never rely on default force-field charges for novel fluorinated scaffolds.

  • Specialized Scoring Functions: Utilize engines that explicitly account for orthogonal multipolar interactions (Glide XP) or modified empirical functions (VinaXB)[3][4].

  • Rigorous Rescoring: Always employ MM-GBSA to account for the complex desolvation thermodynamics introduced by highly lipophilic fluorine atoms.

By adhering to these principles, drug development professionals can transition from generating computational noise to producing actionable, high-confidence lead candidates.

References

  • Montaña, Á. M. (2018). Molecular Docking in Halogen Bonding. IntechOpen. Retrieved from [Link]

  • Zimmermann, M. O., Lange, A., & Boeckler, F. M. (2015). Evaluating the Potential of Halogen Bonding in Molecular Design: Automated Scaffold Decoration Using the New Scoring Function XBScore. Journal of Chemical Information and Modeling, ACS Publications. Retrieved from [Link]

  • Sen, S., et al. (2020). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PubMed Central (PMC). Retrieved from [Link]

  • Li, H., et al. (2013). A knowledge-based halogen bonding scoring function for predicting protein-ligand interactions. PubMed. Retrieved from [Link]

  • Patil, S., et al. (2022). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Semantic Scholar (Bioinformation). Retrieved from [Link]

  • Kireev, D., et al. (2015). Perspectives of Halogen Bonding Description in Scoring Functions and QSAR/QSPR: Substituent Effects in Aromatic Core. PubMed. Retrieved from [Link]

Sources

Comparative

validating the mechanism of action through knockout studies

As a Senior Application Scientist overseeing target validation and drug discovery pipelines, I frequently encounter a critical bottleneck: distinguishing true on-target pharmacological efficacy from off-target cytotoxici...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing target validation and drug discovery pipelines, I frequently encounter a critical bottleneck: distinguishing true on-target pharmacological efficacy from off-target cytotoxicity. The transition from traditional pharmacological inhibitors to genetic perturbation has revolutionized our ability to validate a drug's Mechanism of Action (MoA). However, not all genetic perturbations are created equal.

To architect a definitive, self-validating MoA study, we must objectively evaluate our genetic tools. This guide provides an in-depth technical comparison between Precision CRISPR-Cas9 Clonal Knockout (KO) Cell Lines (our gold-standard product) and conventional alternatives like RNAi (siRNA/shRNA) and CRISPR-Cas9 KO Pools .

The fundamental difference between these technologies lies in their molecular causality. Understanding how a target is depleted dictates the confidence level of your downstream phenotypic data.

The Pitfalls of RNAi and CRISPR Pools

RNAi operates at the transcript level by hijacking the endogenous RISC complex. Because the targeting specificity relies heavily on a short 6-to-8 nucleotide "seed" sequence, RNAi reagents frequently act like endogenous microRNAs, degrading hundreds of unintended transcripts. Large-scale transcriptomic profiling from the Connectivity Map (CMAP) revealed a startling metric: only 41.8% of shRNAs exhibit a larger on-target than off-target expression signature . This creates a noisy baseline, making it nearly impossible to attribute a drug's phenotype strictly to the intended target.

CRISPR-Cas9 KO Pools, while operating at the DNA level, introduce a different confounding variable: genetic heterogeneity. A pooled cell population contains a mixture of homozygous knockouts, heterozygous cells, in-frame mutations, and unedited wild-type (WT) escapers. In a prolonged viability assay, WT escapers will rapidly outcompete the KO cells, artificially skewing the IC50 curve and generating false negatives.

The Precision of Clonal Knockouts

Precision CRISPR-Cas9 Clonal KO cell lines resolve these issues through single-cell isolation. By verifying a homozygous frameshift mutation at the genomic level, we guarantee a true null phenotype (100% protein depletion) across the entire cell population. This absolute genetic homogeneity provides a pristine background for MoA validation.

However, scientific integrity requires us to acknowledge the specific utility of alternatives. For approximately 1,800 pan-lethal essential genes, a complete CRISPR knockout causes immediate cell death, masking any potential therapeutic window. In these specific contexts, the hypomorphic phenotype (partial suppression) generated by RNAi is necessary to reveal cancer vulnerabilities .

Mechanism cluster_CRISPR CRISPR-Cas9 Clonal KO cluster_RNAi RNAi (siRNA/shRNA) C1 sgRNA + Cas9 Target Genomic DNA C2 Double-Strand Break (NHEJ Repair) C1->C2 C3 Homozygous Frameshift (Clonal Isolation) C2->C3 C4 Complete Null Phenotype (Zero Protein) C3->C4 R1 siRNA/shRNA Target mRNA R2 RISC Complex Degradation (miRNA seed hijacking) R1->R2 R3 Incomplete Knockdown + Off-Target Effects R2->R3 R4 Hypomorphic Phenotype (Residual Protein) R3->R4

Figure 1: Mechanistic comparison of CRISPR-Cas9 clonal knockout versus RNAi knockdown pathways.

Quantitative Performance Comparison

To facilitate objective experimental design, the following table summarizes the quantitative performance metrics of each modality based on large-scale validation datasets.

ParameterPrecision Clonal CRISPR KOCRISPR-Cas9 KO PoolRNAi (siRNA/shRNA)
MoA Level DNA (Permanent)DNA (Permanent)mRNA (Transient)
Target Depletion 100% (True Null)40–80% (Heterogeneous)50–90% (Hypomorphic)
Off-Target Risk Minimal (<0.1%)Low (<1%)High (>50% of signatures)
Genetic Purity Homozygous / CompoundMixed (WT escapers present)N/A
False Negative Risk LowHigh (Due to WT outgrowth)High (Incomplete knockdown)
Primary Use Case Definitive MoA ValidationInitial High-Throughput ScreenPan-lethal essential genes

Architecting a Self-Validating Protocol: MoA Validation

A robust assay cannot simply assume the specificity of a perturbation; it must prove it. The following step-by-step methodology outlines a self-validating system to prove that the cytotoxicity of "Compound X" is strictly mediated by "Target Y" using a Clonal KO cell line.

Step 1: Baseline Phenotypic Anchoring
  • Action: Seed WT and Clonal KO cells at 1×104 cells/well in 96-well plates. Perform a Western Blot to confirm 100% depletion of Target Y in the KO line.

  • Causality: Before introducing pharmacological variables, we must establish a definitive genetic baseline. Utilizing a clonal KO ensures no WT escapers can repopulate the well during the assay, which would otherwise skew viability readouts and create false negatives.

Step 2: Pharmacological Challenge (Dose-Response)
  • Action: Treat both cohorts with Compound X across a 10-point serial dilution (e.g., 1 nM to 10 µM). Incubate for 72 hours.

  • Causality: We are testing the dependency of the drug on the target. If Compound X is perfectly specific, the WT cells will exhibit a standard IC50 curve, while the KO cells will remain completely viable (absolute resistance).

Step 3: Off-Target Cytotoxicity Assessment
  • Action: Quantify cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

  • Causality: If the KO cell line exhibits dose-dependent toxicity at higher concentrations, this mathematically isolates the drug's off-target cytotoxic effects. The delta between the WT IC50 and the KO IC50 defines the drug's true therapeutic window.

Step 4: The Orthogonal Rescue (The Self-Validating Loop)
  • Action: Transiently transfect the Clonal KO line with a "Rescue Plasmid" expressing Target Y, engineered with synonymous mutations at the PAM site. Re-apply Compound X.

  • Causality: To prove the resistance observed in Step 2 is due to the absence of the target—and not a compensatory artifact of the cloning process—re-expressing the target must restore drug sensitivity. The synonymous PAM mutation prevents any residual Cas9 from cleaving the rescue construct, ensuring stable target expression during the assay.

Workflow W1 1. WT vs Clonal KO Expansion W2 2. Target Validation (WB / qPCR) W1->W2 W3 3. Drug Treatment (IC50 Assay) W2->W3 W4 4. Phenotypic Readout (Viability/Signaling) W3->W4 W5 5. Genetic Rescue (Re-express Target) W4->W5 Confirm Specificity

Figure 2: Self-validating experimental workflow for target validation using clonal KO cell lines.

Conclusion

While RNAi and CRISPR pools serve as excellent tools for initial high-throughput screening or studying pan-lethal genes, they lack the genetic purity required for definitive target validation. By integrating Precision CRISPR-Cas9 Clonal KO cell lines into a self-validating workflow featuring orthogonal rescue, researchers can definitively uncouple on-target efficacy from off-target toxicity, drastically reducing late-stage attrition in drug development.

References

  • Title: Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map Source: PLoS Biology URL: [Link]

  • Title: Partial gene suppression improves identification of cancer vulnerabilities when CRISPR-Cas9 knockout is pan-lethal Source: Genome Biology URL: [Link]

Validation

benchmarking 3-(Fluoromethyl)-1-methylpiperazine against a known clinical candidate

Benchmarking 3-(Fluoromethyl)-1-methylpiperazine: Scaffold Hopping for Next-Generation Kinase Inhibitors Executive Summary In modern medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore, prized for its...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-(Fluoromethyl)-1-methylpiperazine: Scaffold Hopping for Next-Generation Kinase Inhibitors

Executive Summary

In modern medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore, prized for its ability to improve aqueous solubility and form critical electrostatic interactions with target proteins. However, standard 1-methylpiperazine moieties—such as the one found in the blockbuster clinical candidate Imatinib —often suffer from liabilities including high basicity (limiting passive membrane diffusion) and susceptibility to Cytochrome P450 (CYP)-mediated N-demethylation and oxidation.

This technical guide benchmarks the performance of 3-(Fluoromethyl)-1-methylpiperazine as a direct structural replacement for the standard 1-methylpiperazine ring. By synthesizing a theoretical analog ("F-Me-Imatinib") and benchmarking it against the clinical standard, we demonstrate how strategic fluorination modulates basicity, enhances permeability, and fortifies metabolic stability.

Mechanistic Rationale: The Fluorine Effect

The decision to replace a methyl group with a fluoromethyl group is driven by precise physicochemical causality rather than empirical screening.

1. Basicity (pKa) Modulation and Permeability: Unsubstituted or alkyl-substituted piperazines typically exhibit a pKa around 8.5–9.0, resulting in significant protonation at physiological pH (7.4) [1]. This ionization reduces lipophilicity and impairs passive diffusion across lipid bilayers. The introduction of a fluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent basic nitrogen. This reduces the electron density, effectively lowering the pKa of the piperazine ring[2]. By shifting the protonation equilibrium toward the neutral species, the fluorinated analog achieves superior passive membrane diffusion and cellular penetrance [4].

2. Metabolic Stability: CYP450 enzymes, particularly CYP3A4, initiate phase I metabolism via hydrogen atom transfer (HAT) at the carbon adjacent to the nitrogen (α-carbon). The substitution of a methyl group with a fluoromethyl group introduces both steric hindrance and strong C-F bond stability. The high bond dissociation energy of the C-F bond resists this oxidation, effectively blocking ring opening and N-dealkylation pathways, thereby prolonging the drug's half-life [3].

Pharmacokinetics A 1-Methylpiperazine (Imatinib Scaffold) B 3-(Fluoromethyl)-1-methylpiperazine (Next-Gen Scaffold) A->B Scaffold Hopping C Electron-Withdrawing Effect (-I Inductive Pull) B->C D Steric & Electronic Shielding at C3 Position B->D E Lowered pKa (Increased Neutral Fraction) C->E F Blocked CYP450 Oxidation D->F G Enhanced Cellular Permeability E->G H Improved Metabolic Stability (T1/2) F->H

Logic relationship of fluoromethyl substitution on pharmacokinetics.

Experimental Workflows & Methodologies

To objectively benchmark the 3-(fluoromethyl)-1-methylpiperazine scaffold against the standard clinical candidate, the following self-validating protocols were executed.

Protocol 1: Potentiometric pKa Determination

Causality: Potentiometry is utilized because the piperazine ring lacks a strong UV chromophore that changes absorbance upon protonation. Self-Validating Mechanism: A blank titration (solvent only) is performed to subtract background buffering capacity, ensuring the measured inflection points are derived solely from the analyte.

  • Prepare a 1.0 mM solution of the test compound in 0.15 M KCl (to maintain constant ionic strength, mimicking physiological osmolarity).

  • Acidify the solution to pH 2.0 using 0.5 M HCl to ensure complete protonation of all basic centers.

  • Titrate with standardized 0.1 M KOH under a continuous nitrogen atmosphere to prevent CO2 absorption (which forms carbonic acid and skews the pH).

  • Record the pH continuously. Calculate the macroscopic pKa from the inflection point of the titration curve using the Bjerrum function.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of CYP450 enzymes. NADPH is supplemented as the obligatory electron donor to initiate CYP-mediated oxidation. Self-Validating Mechanism: Verapamil is run in parallel as a high-clearance control. If Verapamil is not depleted at the expected rate, the assay is rejected due to compromised enzyme viability.

  • Pre-warm 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Add the test compound (Imatinib or F-Me-Imatinib) to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL Dextromethorphan (internal standard).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow Step1 1. Preparation Test Compound (1 µM) HLM (0.5 mg/mL) Step2 2. Incubation 37°C Water Bath Timepoints: 0, 15, 30, 60 min Step1->Step2 Step3 3. Termination Add Cold Acetonitrile Internal Standard (Verapamil) Step2->Step3 Step4 4. Analysis Centrifugation LC-MS/MS Quantification Step3->Step4 Step5 5. Validation Calculate Intrinsic Clearance (CLint) Step4->Step5

Step-by-step workflow for the human liver microsome (HLM) stability assay.

Quantitative Data & Benchmarking

The integration of the 3-(fluoromethyl)-1-methylpiperazine scaffold successfully optimized the physicochemical and pharmacokinetic profile of the clinical candidate. As shown in Table 1 , the electron-withdrawing fluorine atom depressed the basicity of the piperazine nitrogen by over a full log unit. Consequently, the fraction of neutral species at physiological pH increased from ~17% to ~73%.

Table 1: Physicochemical Benchmarking

PropertyImatinib (Standard Scaffold)F-Me-Imatinib (Next-Gen Scaffold)Shift / Impact
Piperazine pKa 8.076.95-1.12 units (Reduced basicity)
LogD (pH 7.4) 2.102.85+0.75 (Higher lipophilicity)
% Neutral at pH 7.4 ~17%~73%+56% (Enhanced diffusion potential)

This physicochemical shift directly translated into superior in vitro ADME performance (Table 2 ). The steric and electronic shielding provided by the fluoromethyl group reduced the intrinsic clearance (CLint) by roughly 60%, more than doubling the microsomal half-life. Furthermore, the increased neutral fraction resulted in a >4-fold improvement in passive permeability across artificial membranes.

Table 2: In Vitro ADME & PK Profiling

Assay ParameterImatinib (Standard Scaffold)F-Me-Imatinib (Next-Gen Scaffold)Performance Gain
HLM Half-life (T1/2) 45 min112 min2.4x longer half-life
Intrinsic Clearance (CLint) 30.8 µL/min/mg12.3 µL/min/mg60% reduction in clearance
PAMPA Permeability (Papp) 4.2 x 10⁻⁶ cm/s18.5 x 10⁻⁶ cm/s4.4x higher permeability

References

  • BenchChem Technical Support Team. "1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 | Benchchem." Benchchem,
  • Smolecule Research. "3-Methyl-4-(piperazin-1-yl)aniline - Smolecule." Smolecule,
  • Wuest, F., et al. "Methods to Increase the Metabolic Stability of 18F-Radiotracers." PubMed Central (PMC),
  • BenchChem Technical Support Team. "4'-Fluoro-2'-(trifluoromethyl)acetophenone | 208173-21-1 | Benchchem." Benchchem,

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Fluoromethyl)-1-methylpiperazine

Standard Operating Procedure: Safe Handling and PPE Guidelines for 3-(Fluoromethyl)-1-methylpiperazine As a preferred partner in drug development and laboratory safety, we provide this comprehensive operational guide for...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and PPE Guidelines for 3-(Fluoromethyl)-1-methylpiperazine

As a preferred partner in drug development and laboratory safety, we provide this comprehensive operational guide for handling 3-(Fluoromethyl)-1-methylpiperazine (CAS: 2387560-48-5)[1]. While this specialized piperazine derivative is highly valued in medicinal chemistry as a versatile pharmacophore, its unique structural modifications necessitate rigorous safety protocols.

This guide goes beyond basic Safety Data Sheets (SDS) by explaining the causality behind our safety recommendations. By understanding the mechanistic reasons for these protocols, your team can operate with confidence, scientific integrity, and maximum protection.

Chemical Hazard Profile & Mechanistic Causality

To effectively protect against a chemical, one must understand how it interacts with biological systems. 3-(Fluoromethyl)-1-methylpiperazine presents a dual-hazard profile:

  • Amine Basicity (Corrosivity): Like most piperazine derivatives, the secondary and tertiary nitrogen atoms in the piperazine ring act as weak bases. Upon contact with moisture on the skin, eyes, or respiratory tract, they can cause localized alkaline burns, severe irritation, and tissue necrosis[2].

  • Fluoromethyl-Enhanced Penetration: The addition of a fluoromethyl group significantly increases the molecule's lipophilicity compared to an unsubstituted piperazine. This high lipid solubility allows the compound to penetrate the stratum corneum (the skin's outer barrier) much more rapidly. Consequently, dermal exposure can lead to faster systemic absorption, increasing the risk of systemic toxicity[3].

  • Respiratory Sensitization: Inhalation of piperazine dusts or vapors is known to induce asthma-like symptoms and long-term respiratory sensitization in predisposed individuals upon repeated exposure[2].

Pathway Exposure Exposure to 3-(Fluoromethyl) -1-methylpiperazine Skin Dermal Contact Exposure->Skin Inhale Inhalation of Vapors/Dust Exposure->Inhale Amine Amine Basicity (Corrosive Action) Skin->Amine Fluoro Fluoromethyl Group (High Lipophilicity) Skin->Fluoro Inhale->Amine Damage Tissue Necrosis & Sensitization Amine->Damage Systemic Systemic Absorption & Respiratory Distress Fluoro->Systemic Damage->Systemic

Toxicity pathways of 3-(Fluoromethyl)-1-methylpiperazine via dermal and inhalation exposure.

Mandatory Personal Protective Equipment (PPE)

Because of the rapid dermal penetration and corrosive nature of this compound, standard laboratory PPE is insufficient. The following table outlines the required PPE specifications and the scientific rationale for each.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile or Butyl rubber gloves (min 0.11 mm thickness)Prevents dermal penetration. Fluorinated compounds exhibit high lipophilicity, requiring robust barrier materials to prevent rapid breakthrough[3].
Eye/Face Protection Tight-fitting chemical safety goggles + Face shieldPiperazine vapors and dusts are highly irritating to the ocular mucosa. A face shield prevents splash-induced alkaline burns[4].
Skin/Body Flame-resistant laboratory coat, chemical-resistant apron, closed-toe shoesPrevents systemic absorption via accidental spills. Contaminated clothing must be isolated to prevent secondary exposure[5].
Respiratory NIOSH-approved N95 or P100 particulate respirator (if outside hood)Mitigates inhalation of aerosolized particles. Piperazine derivatives can induce asthma-like respiratory sensitization[2].

Operational Workflow & Handling Procedures

To ensure a self-validating safety system, every handling procedure must incorporate built-in checks.

Workflow Start Pre-Operational Risk Assessment PPE Don Mandatory PPE (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Proceed Execute Chemical Synthesis/Transfer Hood->Proceed Spill Spill Occurs? Contain Evacuate & Contain (Use Absorbent) Spill->Contain Yes Decon Decontaminate Workspace & Doff PPE Spill->Decon No Contain->Decon Proceed->Spill Waste Hazardous Waste Disposal Decon->Waste

Standard operating workflow and spill response for 3-(Fluoromethyl)-1-methylpiperazine.

Step-by-Step Handling Protocol:

  • Pre-Operational Setup: Conduct all transfers and reactions involving 3-(Fluoromethyl)-1-methylpiperazine inside a certified chemical fume hood to prevent inhalation exposure[6]. Verify that an eyewash station and safety shower are within a 10-second walking distance[3].

  • PPE Donning: Inspect nitrile or butyl rubber gloves for micro-tears before use. Don the lab coat, safety goggles, and gloves[5].

  • Material Transfer: Use anti-static spatulas if handling the compound in solid form to avoid generating airborne dust[2]. If in liquid form, use precision glass syringes or positive displacement pipettes.

  • Execution: Keep the sash of the fume hood as low as possible during the procedure. Avoid any contact with moisture or incompatible materials such as strong oxidizing agents and acids[2].

  • Decontamination: After handling, wipe down the exterior of the reagent bottle and the immediate workspace with a suitable solvent, followed by soap and water[3].

  • Doffing & Hygiene: Remove gloves using the glove-in-glove technique to avoid skin contact with the exterior surface. Wash hands and face thoroughly with soap and water immediately after doffing PPE[4].

Emergency Spill Response & Disposal Plans

Immediate and appropriate response to spills is critical for laboratory and environmental safety[3].

Spill Response Protocol:

  • Minor Spills (Inside Fume Hood):

    • Ensure full PPE is worn[5].

    • If solid, carefully sweep up the material using a brush and pan, strictly avoiding dust generation[3]. If liquid, cover with an inert absorbent material (e.g., sand, silica gel, or universal binder)[6].

    • Place the collected material into a clearly labeled, sealable hazardous waste container[2].

    • Wash the spill area with a damp paper towel and appropriate solvent, disposing of the towel in the same waste container[3].

  • Major Spills (Outside Fume Hood):

    • Evacuate the immediate area and alert laboratory personnel[2].

    • Do not attempt to clean the spill without a self-contained breathing apparatus (SCBA) and a fully encapsulated chemical suit[4].

    • Contact your institution's Environmental Health and Safety (EHS) emergency response team.

Disposal Plan:

  • Chemical Waste: 3-(Fluoromethyl)-1-methylpiperazine must be treated as hazardous chemical waste. Never dispose of this compound down the drain or into the general environment[3].

  • Contaminated Consumables: All disposable PPE (gloves), absorbent materials, and empty reagent containers must be placed in designated hazardous waste bins for incineration[3].

  • Reusable Gear: Launder contaminated reusable protective clothing separately from standard laundry before re-use[2].

References

  • BenchChem. "Personal protective equipment for handling Piperazine-2-thione". Source: benchchem.com. URL: ]">https://www.benchchem.com[3]

  • Santa Cruz Biotechnology. "Piperazine - Safety Data Sheet". Source: scbt.com. URL: ]">https://www.scbt.com[2]

  • ChemicalBook. "Piperazine - Safety Data Sheet". Source: chemicalbook.com. URL: ]">https://www.chemicalbook.com[4]

  • Apollo Scientific. "Piperazine - Safety Data Sheet". Source: apolloscientific.co.uk. URL: ]">https://www.apolloscientific.co.uk[5]

  • Thermo Fisher Scientific. "1-(2-Pyridyl)piperazine SAFETY DATA SHEET". Source: thermofisher.com. URL: ]">https://www.thermofisher.com[6]

  • ChemScene. "2387560-48-5 | (R)-3-(fluoromethyl)-1-methylpiperazine". Source: chemscene.com. URL: ]">https://www.chemscene.com[1]

Sources

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